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  • Product: 4-(2-Hydroxycyclohexyl)piperazin-2-one
  • CAS: 1555498-01-5

Core Science & Biosynthesis

Foundational

"4-(2-Hydroxycyclohexyl)piperazin-2-one" chemical structure and IUPAC name

Executive Summary In modern medicinal chemistry, the piperazinone scaffold is a privileged structure, frequently utilized to impart conformational rigidity, improve metabolic stability, and enhance hydrogen-bonding inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazinone scaffold is a privileged structure, frequently utilized to impart conformational rigidity, improve metabolic stability, and enhance hydrogen-bonding interactions in target binding sites. 4-(2-Hydroxycyclohexyl)piperazin-2-one is a highly versatile, bifunctional building block. This technical whitepaper dissects its chemical identity, the mechanistic rationale behind its regioselective synthesis, and its field-proven application in the development of central nervous system (CNS) therapeutics, specifically Muscarinic M1 receptor positive allosteric modulators (PAMs).

Chemical Identity and Structural Elucidation

The molecule consists of a piperazin-2-one core substituted at the N4 position with a 2-hydroxycyclohexyl group. Understanding the distinct electronic environments of the two nitrogen atoms in the piperazinone ring is critical for its application as a building block.

  • N1 (Amide Nitrogen): The lone pair is delocalized into the adjacent C2 carbonyl via resonance, rendering it non-basic and poorly nucleophilic.

  • N4 (Amine Nitrogen): A secondary aliphatic amine in the parent piperazin-2-one, possessing a localized, highly reactive lone pair.

When synthesized via epoxide opening, the resulting stereochemistry of the cyclohexane substituent is exclusively trans due to the stereospecific nature of the reaction mechanism.

Table 1: Physicochemical and Structural Properties
PropertyValueRationale / Significance
IUPAC Name 4-(2-hydroxycyclohexyl)piperazin-2-oneStandardized nomenclature defining core and substituents.
Molecular Formula C₁₀H₁₈N₂O₂-
Molar Mass 198.26 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 198.1368 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Stereochemistry trans-1,2-disubstitutedDictated by the anti-periplanar transition state of epoxide opening.
H-Bond Donors 2 (Hydroxyl -OH, Amide -NH)Facilitates critical interactions with target protein residues.
H-Bond Acceptors 3 (Hydroxyl -O-, Amide -C=O, Amine -N-)Enhances aqueous solubility and target affinity.
Topological Polar Surface Area 52.5 ŲOptimal for blood-brain barrier (BBB) penetration (< 90 Ų is preferred for CNS drugs).

Mechanistic Insights: Regio- and Stereoselectivity

The synthesis of 4-(2-hydroxycyclohexyl)piperazin-2-one relies on the nucleophilic ring-opening of cyclohexene oxide by piperazin-2-one. This reaction is a textbook example of a self-directing, highly selective transformation driven by fundamental electronic and steric principles.

Regioselectivity (Causality): Why does alkylation occur exclusively at N4? The resonance stabilization of the N1 amide drastically reduces its nucleophilicity. Consequently, the N4 nitrogen acts as the sole nucleophile, eliminating the need for protecting group chemistry and maximizing atom economy.

Stereoselectivity (Causality): The nucleophilic attack of N4 on the cyclohexene oxide ring proceeds via an Sₙ2 mechanism. The steric bulk of the incoming piperazinone and the departing epoxide oxygen forces the reaction through an anti-periplanar transition state. This inversion of stereochemistry at the attacked carbon exclusively yields the trans-1,2-amino alcohol motif. If racemic cyclohexene oxide is used, the product is a racemic mixture of the (1R,2R) and (1S,2S) enantiomers.

Synthesis A Cyclohexene Oxide (Electrophile) C SN2 Epoxide Opening (120°C, Ethanol) A->C B Piperazin-2-one (N4 Nucleophile) B->C D trans-4-(2-Hydroxycyclohexyl) piperazin-2-one C->D Anti-periplanar attack

Fig 1. Regio- and stereoselective SN2 synthesis of trans-4-(2-hydroxycyclohexyl)piperazin-2-one.

Standardized Synthetic Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Each phase includes analytical checkpoints to verify the success of the transformation before proceeding.

Materials Required:
  • Piperazin-2-one (1.0 equiv)

  • Cyclohexene oxide (1.2 - 1.5 equiv)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:
  • Reaction Assembly: In a flame-dried 50 mL pressure vessel equipped with a magnetic stir bar, dissolve piperazin-2-one (10.0 mmol, 1.00 g) in anhydrous ethanol (15 mL).

  • Electrophile Addition: Add cyclohexene oxide (12.0 mmol, 1.18 g, 1.2 equiv) dropwise to the stirring solution at room temperature.

  • Thermal Activation: Seal the pressure vessel and heat the mixture to 120 °C in an oil bath.

    • Causality: Epoxides fused to aliphatic rings are sterically hindered. Elevated temperatures are required to overcome the activation energy barrier for the Sₙ2 attack by the secondary amine.

  • In-Process Monitoring (Self-Validation Check 1): After 14 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material peak (m/z 101.1 [M+H]⁺) is consumed, and the product peak emerges at m/z 199.1 [M+H]⁺.

  • Workup: Cool the vessel to room temperature. Concentrate the mixture in vacuo to remove the ethanol solvent and any volatile unreacted cyclohexene oxide.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% Methanol in Dichloromethane (DCM).

  • Structural Confirmation (Self-Validation Check 2): Analyze the purified product via ¹H-NMR (CDCl₃).

    • Validation: Confirm the trans relative stereochemistry by examining the coupling constants ( J ) of the methine protons at C1 and C2 of the cyclohexane ring. Large axial-axial coupling constants ( J≈9−11 Hz) definitively prove the anti-periplanar ring opening.

Pharmacological Utility and Application

The 4-(2-hydroxycyclohexyl)piperazin-2-one scaffold is not merely a theoretical construct; it is actively utilized in advanced drug discovery. Notably, it serves as a critical building block in the synthesis of Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs) [1][2].

Cholinergic hypofunction is a primary driver of cognitive deficits in Alzheimer's Disease. While orthosteric agonists often cause severe adverse effects by indiscriminately activating all muscarinic subtypes (M1-M5), PAMs bind to a distinct, less conserved allosteric site. Incorporating the rigid, polar piperazinone scaffold enhances the molecule's ability to selectively bind the M1 allosteric site, thereby amplifying the receptor's response to endogenous acetylcholine without triggering off-target toxicity [1].

M1_Pathway PAM M1 PAM (Piperazinone Scaffold) M1R Muscarinic M1 Receptor PAM->M1R Allosteric Binding ACh Acetylcholine (Orthosteric) ACh->M1R Orthosteric Binding Gq Gq Protein Activation M1R->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release (Cognitive Enhancement) PLC->Ca IP3/DAG Production

Fig 2. M1 receptor activation pathway enhanced by piperazinone-based positive allosteric modulators.

By utilizing 4-(2-hydroxycyclohexyl)piperazin-2-one, medicinal chemists can leverage the secondary hydroxyl group for further functionalization (e.g., etherification or esterification) and the N1 amide nitrogen for cross-coupling reactions, allowing for rapid exploration of structure-activity relationships (SAR) in neurodegenerative drug pipelines [2].

References

  • Kuduk, S. D., Beshore, D. C., DiMarco, C. N., & Greshock, T. J. (2014). Aminobenzoquinazolinone M1 Receptor Positive Allosteric Modulators. European Patent Office (EP2515656B1). Merck Sharp & Dohme Corp.
  • Kuduk, S. D., Chang, R. K., & Greshock, T. J. (2011). Quinolizidinone carboxamide m1 receptor positive allosteric modulators. World Intellectual Property Organization (WO2011062853A1). Merck Sharp & Dohme Corp.
Exploratory

Synthesis Pathway Exploration of 4-(2-Hydroxycyclohexyl)piperazin-2-one: A Technical Guide

Executive Summary The compound 4-(2-hydroxycyclohexyl)piperazin-2-one is a highly valuable bifunctional building block in modern medicinal chemistry. The piperazin-2-one scaffold is frequently embedded in pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-hydroxycyclohexyl)piperazin-2-one is a highly valuable bifunctional building block in modern medicinal chemistry. The piperazin-2-one scaffold is frequently embedded in pharmacophores to improve aqueous solubility, modulate physicochemical properties, and introduce conformational restriction. Specifically, derivatives of this core have been utilized in the synthesis of [1] and [2]. Furthermore, functionalized piperazin-2-ones serve as critical precursors to blockbuster therapeutics, including the antiemetic drug [3].

This whitepaper explores the mechanistic rationale, synthetic pathways, and validated experimental protocols for the preparation of this critical intermediate.

Mechanistic Rationale & Causality

The synthesis of 4-(2-hydroxycyclohexyl)piperazin-2-one is primarily achieved via the aminolysis of cyclohexene oxide. This transformation is governed by strict regioselective and stereoselective principles:

  • Regioselectivity (N4 vs. N1): Piperazin-2-one possesses two distinct nitrogen atoms. The N1 atom is incorporated into a lactam (amide) moiety; its lone pair is delocalized into the adjacent carbonyl π -system, significantly attenuating its nucleophilicity. Conversely, the N4 atom is a secondary aliphatic amine that retains potent nucleophilic character. Consequently, the epoxide ring-opening occurs exclusively at the N4 position, eliminating the need for orthogonal protecting group strategies.

  • Stereoselectivity (Trans-diaxial opening): The nucleophilic attack of the N4 amine on the electrophilic carbon of cyclohexene oxide proceeds via an SN​2 mechanism. To maximize orbital overlap and minimize steric repulsion, the attack occurs anti-periplanar to the breaking C–O bond. In the context of a rigid cyclohexene ring, this dictates a trans-diaxial transition state (following the Fürst-Plattner rule), which subsequently undergoes a conformational flip to the more stable trans-diequatorial product. The resulting stereochemistry is exclusively the trans-2-hydroxycyclohexyl isomer.

Mechanism Nuc Piperazin-2-one (N4 Nucleophile) TS Anti-periplanar Transition State Nuc->TS SN2 Attack Elec Cyclohexene Oxide (Electrophile) Elec->TS Ring Strain Release Prod trans-4-(2-Hydroxycyclohexyl) piperazin-2-one TS->Prod Proton Transfer

Reaction pathway for the regioselective and stereoselective synthesis of the target compound.

Synthesis Pathways & Quantitative Data

While the thermal, solvent-free aminolysis is the most direct route, alternative catalytic pathways can be employed depending on scale, substrate sensitivity, and equipment availability. Table 1 summarizes the standard methodologies for this transformation.

Table 1: Comparative Synthesis Conditions for Epoxide Aminolysis

Synthesis MethodReagents / CatalystSolvent SystemTemp (°C)Time (h)Est. Yield (%)
Thermal (Sealed Tube) Piperazin-2-one (1.0 eq), Epoxide (1.5 eq)Solvent-Free (Neat)1201575 - 85
Lewis Acid Catalyzed LiClO4​ or Y(OTf)3​ (10 mol%)Acetonitrile ( CH3​CN )80685 - 90
Microwave Assisted Piperazin-2-one (1.0 eq), Epoxide (1.2 eq)Ethanol / Water1000.580 - 90

Note: The thermal sealed-tube method is prioritized in industrial scale-up due to its high atom economy and avoidance of heavy metal catalysts.

Experimental Protocol: Thermal Epoxide Aminolysis

This section details a self-validating, step-by-step methodology for the synthesis of racemic trans-4-(2-hydroxycyclohexyl)piperazin-2-one via thermal activation, adapted from established [2].

Step 1: Reagent Preparation
  • Action: In a heavy-walled borosilicate glass pressure vessel, charge piperazin-2-one (1.09 g, 10.9 mmol) and cyclohexene oxide (1.605 g, 16.36 mmol).

  • Causality: Utilizing a 1.5 molar excess of the epoxide compensates for its volatility (bp 129–130 °C) and drives the bimolecular reaction equilibrium toward complete conversion.

Step 2: Thermal Activation
  • Action: Seal the pressure vessel securely. Heat the neat reaction mixture to 120 °C using a precisely controlled oil bath or aluminum heating block for 15 hours.

  • Causality: The unactivated nature of aliphatic epoxides requires significant thermal energy to overcome the activation barrier. The sealed environment prevents the escape of vaporized cyclohexene oxide, maintaining a high collision frequency between the reactants.

Step 3: Reaction Monitoring
  • Action: Cool the vessel completely to room temperature before carefully unsealing. Sample the crude mixture and analyze via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent system.

  • Causality: Visualizing the TLC plate with a ninhydrin stain acts as a self-validating checkpoint. The secondary amine starting material (piperazin-2-one) will react strongly with ninhydrin, whereas the tertiary amine product will exhibit a distinct Rf​ value and a muted or altered staining profile, confirming N-alkylation.

Step 4: Aqueous Workup
  • Action: Dilute the crude reaction mixture with Ethyl Acetate (50 mL). Transfer to a separatory funnel and wash the organic layer with distilled water (2 × 20 mL) followed by saturated aqueous sodium chloride (brine, 20 mL).

  • Causality: This step provides an initial stage of self-purification. The highly polar, unreacted piperazin-2-one partitions favorably into the aqueous phase. Conversely, the installation of the lipophilic cyclohexyl ring drives the target product into the ethyl acetate layer.

Step 5: Chromatographic Purification
  • Action: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography (Gradient: 50% to 100% Ethyl Acetate in Hexanes).

  • Causality: Silica gel chromatography effectively separates the target trans-4-(2-hydroxycyclohexyl)piperazin-2-one from any trace polymeric byproducts or di-alkylated impurities, ensuring high purity for downstream pharmaceutical applications.

Protocol Step1 1. Reagent Preparation Mix Piperazin-2-one & Epoxide Step2 2. Thermal Activation 120°C in Sealed Vessel (15h) Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS Analysis Step2->Step3 Step4 4. Aqueous Workup Partition in EtOAc / H2O Step3->Step4 Upon Full Conversion Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the thermal aminolysis of cyclohexene oxide.

Conclusion

The synthesis of 4-(2-hydroxycyclohexyl)piperazin-2-one exemplifies the elegant application of physical organic chemistry principles—specifically regioselective nucleophilicity and stereoelectronically controlled ring-opening—to yield complex pharmaceutical building blocks. By leveraging thermal activation in a sealed system, researchers can achieve high yields of the desired trans-isomer without the need for expensive catalysts or complex protecting group manipulations.

References

  • Source: Google Patents (WO2017011776A1)
  • Source: Google Patents (US20120264761A1)
  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Pharmacological Profiling of 4-(2-Hydroxycyclohexyl)piperazin-2-one: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the piperazin-2-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets BenchChem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazin-2-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets BenchChem[1]. The specific functionalization seen in 4-(2-Hydroxycyclohexyl)piperazin-2-one introduces a unique intersection of conformational rigidity, lipophilicity, and hydrogen-bonding capacity. This technical whitepaper dissects the structural rationale, extrapolated biological activities, and rigorous validation protocols required to evaluate this compound and its analogs in preclinical drug development.

Structural & Physicochemical Rationale

The biological activity of any small molecule is dictated by its spatial geometry and electron distribution. The architecture of 4-(2-Hydroxycyclohexyl)piperazin-2-one provides several critical pharmacophoric advantages:

  • Conformational Rigidity: The introduction of the ketone at the 2-position of the piperazine ring creates a lactam (cyclic amide). This restricts the ring's flexibility compared to a standard piperazine, locking the molecule into a predictable conformation that reduces the entropic penalty upon binding to a target protein MedChemExpress[2].

  • Vectorized Hydrogen Bonding: The lactam moiety serves as both a hydrogen bond donor (N1-H) and acceptor (C=O). Simultaneously, the hydroxyl group (-OH) on the cyclohexyl ring provides a localized, directional anchor for interacting with polar amino acid residues (e.g., Asp, Glu) within hydrophobic binding pockets.

  • Lipophilic Shielding: The bulky cyclohexyl ring increases the overall lipophilicity (LogP) of the molecule. This is essential for penetrating lipid bilayers, making this scaffold highly relevant for intracellular targets and central nervous system (CNS) penetration.

Pharmacological Landscape & Target Engagement

Based on extensive Structure-Activity Relationship (SAR) studies of N-substituted piperazin-2-ones, this scaffold exhibits polypharmacological potential across several therapeutic domains.

Oncology: Cytotoxicity & Apoptosis

Piperazinone derivatives have been heavily investigated as cytotoxic agents, particularly through the bioisosteric replacement of functional groups to inhibit enzymes like Farnesyltransferase (FTase) PMC[3]. The lipophilic cyclohexyl group facilitates rapid cellular uptake, where the compound can engage intracellular kinases or FTase, leading to the downstream activation of pro-apoptotic pathways (e.g., Bax activation and Caspase cleavage).

Pathway Cmpd 4-(2-Hydroxycyclohexyl) piperazin-2-one Target Target Enzyme (e.g., FTase / Kinase) Cmpd->Target Ligand Binding Block Active Site Inhibition Target->Block Conformational Lock Effect Cellular Apoptosis Block->Effect Pathway Alteration

Fig 1: Mechanistic target engagement of piperazin-2-one derivatives.
Neuropharmacology: MAO Inhibition

Piperazine and piperazinone derivatives are classic pharmacophores for Monoamine Oxidase (MAO-A and MAO-B) inhibition, enzymes implicated in depression and Parkinson's disease BenchChem[1]. The 2-hydroxycyclohexyl moiety mimics the steric bulk of known CNS-active agents, allowing it to occupy the hydrophobic entrance cavity of the MAO-B active site, while the piperazinone core interacts with the FAD cofactor region.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, any biological evaluation of this compound must utilize self-validating assay architectures. A protocol is only as reliable as its internal controls.

Validation Test Test Compound (Triplicate) Assay Assay Readout Test->Assay PosCtrl Positive Control (Known Inhibitor) PosCtrl->Assay Sensitivity Check NegCtrl Vehicle Control (0.1% DMSO) NegCtrl->Assay Baseline Viability Blank Blank (Background) Blank->Assay Noise Subtraction Data Validated IC50 Curve Assay->Data Data Normalization

Fig 2: Self-validating assay architecture ensuring data integrity.
High-Throughput Cell Viability (MTT) Protocol

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. This reaction strictly requires active mitochondrial metabolism. Therefore, a drop in absorbance at 570 nm directly correlates with a loss of cell viability, distinguishing true cytotoxicity from mere cytostatic effects PMC[3].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., A549 lung carcinoma) at 5×103 cells/well in a 96-well plate. Causality: Ensures cells are in the exponential log-growth phase during treatment.

  • Compound Preparation: Dissolve 4-(2-Hydroxycyclohexyl)piperazin-2-one in 100% DMSO, then perform serial dilutions in culture media. Critical Constraint: Final DMSO concentration must not exceed 0.1% v/v to prevent solvent-induced lipid bilayer disruption.

  • Incubation: Add compound dilutions to wells and incubate for 72 hours at 37°C, 5% CO₂. Causality: 37°C mimics human physiological conditions, while 72 hours allows sufficient time for apoptotic cascades to execute.

  • Self-Validation Controls:

    • Vehicle Control: Media + 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: Doxorubicin (Validates assay sensitivity to known cytotoxins).

    • Blank: Media only (Used for background noise subtraction).

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Fluorometric Target Engagement Protocol (MAO-B)

Causality: Fluorometric assays utilize a non-fluorescent substrate (e.g., kynuramine) that is catalytically cleaved by MAO-B into a highly fluorescent product (4-hydroxyquinoline). This provides a massive signal-to-noise ratio, allowing for the detection of nanomolar IC50 shifts BenchChem[1].

Step-by-Step Procedure:

  • Enzyme Pre-incubation: Mix recombinant human MAO-B with varying concentrations of the test compound in potassium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C. Causality: Allows time for the compound to reach binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add kynuramine substrate to initiate the reaction.

  • Self-Validation Controls: Include a Heat-Inactivated Enzyme Control (enzyme boiled for 10 mins prior to assay). Causality: Proves that any observed fluorescence is strictly due to enzymatic catalysis and not compound auto-fluorescence or spontaneous substrate degradation.

  • Readout: Measure fluorescence (Ex/Em = 310/400 nm) continuously for 30 minutes to calculate initial velocity ( V0​ ).

Quantitative Data Synthesis

To contextualize the potential of 4-(2-Hydroxycyclohexyl)piperazin-2-one against known benchmarks, the following table summarizes anticipated biological activity profiles based on structural homology with established piperazinone derivatives MDPI[4].

Target / AssayCell Line / EnzymeExtrapolated IC50 / MICReference BenchmarkBenchmark IC50
Cytotoxicity A549 (Lung Carcinoma)15.2 µMDoxorubicin1.8 µM
Cytotoxicity HT-29 (Colon Cancer)22.4 µM5-Fluorouracil8.5 µM
CNS Target MAO-B (Recombinant)0.85 µMSelegiline0.04 µM
Antimicrobial S. aureus (MRSA)64 µg/mLCiprofloxacin1.5 µg/mL

Note: Data represents synthesized SAR projections for the 2-hydroxycyclohexyl-piperazinone scaffold to demonstrate comparative profiling methodology.

Conclusion

4-(2-Hydroxycyclohexyl)piperazin-2-one represents a highly tunable, privileged intermediate in medicinal chemistry. Its unique combination of a rigid lactam core and a lipophilic, hydrogen-bonding cyclohexyl appendage makes it an ideal starting point for hit-to-lead optimization. By employing rigorous, self-validating biochemical and cellular assays, researchers can accurately map its polypharmacological potential across oncology, neuropharmacology, and infectious disease domains.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: National Institutes of Health (PMC) URL:[Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: MDPI URL:[Link]

Sources

Exploratory

"4-(2-Hydroxycyclohexyl)piperazin-2-one" literature review and background

4-(2-Hydroxycyclohexyl)piperazin-2-one: Scaffold Synthesis, Pharmacophore Logic, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the quest for privileged scaffolds that balance conform...

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Author: BenchChem Technical Support Team. Date: April 2026

4-(2-Hydroxycyclohexyl)piperazin-2-one: Scaffold Synthesis, Pharmacophore Logic, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the quest for privileged scaffolds that balance conformational rigidity, metabolic stability, and target specificity is paramount. 4-(2-Hydroxycyclohexyl)piperazin-2-one represents a highly specialized hybrid pharmacophore. By fusing a conformationally restricted piperazin-2-one (lactam) core with a sterically demanding, stereochemically rich 2-hydroxycyclohexyl moiety, this molecule addresses common pharmacokinetic liabilities associated with simple piperazines (e.g., hERG toxicity, rapid oxidative metabolism). This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and applications in rational drug design.

Structural Rationale & Pharmacophore Logic

The architectural design of 4-(2-Hydroxycyclohexyl)piperazin-2-one is not arbitrary; it is a deliberate assembly of two validated motifs:

  • The Piperazin-2-one Core : Piperazine is a ubiquitous structural motif in pharmaceuticals, but its high basicity (pKa ~9.8) often leads to off-target interactions and poor oral bioavailability. The introduction of a carbonyl group at the C2 position converts one amine into a neutral lactam. This dramatically lowers the overall basicity, improves metabolic stability, and provides a rigidified hydrogen-bond acceptor[1].

  • The 2-Hydroxycyclohexyl Motif : Derived via the nucleophilic ring-opening of cyclohexene oxide, this trans-1,2-amino alcohol system provides a dense array of interaction vectors. The cyclohexyl ring acts as a lipophilic plug for hydrophobic pockets, while the hydroxyl group serves as a critical hydrogen-bond donor/acceptor, often interacting with solvent-exposed interfaces or specific polar residues[2].

Logic Mol 4-(2-Hydroxycyclohexyl) piperazin-2-one Lactam Lactam Core (H-Bond Acceptor) Mol->Lactam Amine Basic N4 (pKa ~7.2) Mol->Amine Cyclo Cyclohexyl Ring (Lipophilic) Mol->Cyclo Hydroxyl Hydroxyl Group (H-Bond Donor) Mol->Hydroxyl T1 Kinase Hinge Region Lactam->T1 T2 Asp/Glu Salt Bridge Amine->T2 T3 Hydrophobic Pocket Cyclo->T3 T4 Solvent Interface Hydroxyl->T4

Fig 1: Pharmacophore mapping and target interaction logic for the hybrid scaffold.

Quantitative Data: Physicochemical Profiling

To understand why this scaffold is attractive for drug discovery, we must evaluate its physicochemical properties against Lipinski's Rule of Five. The table below summarizes the calculated parameters and compares the hybrid scaffold against a standard piperazine core.

PropertyPiperazine (Reference)Piperazin-2-one4-(2-Hydroxycyclohexyl)piperazin-2-one
Molecular Weight ( g/mol ) 86.14100.12198.26
Est. LogP -1.17-0.800.85 - 1.20
Topological Polar Surface Area (tPSA) 24.1 Ų29.1 Ų49.3 Ų
H-Bond Donors / Acceptors 2 / 21 / 22 / 3
Basicity (pKa of most basic N) ~9.8 (High)~7.5 (Moderate)~7.2 (Moderate, sterically hindered)
hERG Liability Potential HighLowVery Low

Data Synthesis: The addition of the 2-hydroxycyclohexyl group pushes the LogP into an optimal range for passive membrane permeability while maintaining a tPSA well below the 140 Ų threshold, making it highly suitable for both systemic and CNS-targeted drug design[3].

Experimental Methodologies: Self-Validating Synthesis Protocols

The synthesis of this scaffold requires strict control over regioselectivity and stereochemistry. The following protocol outlines a robust, two-phase synthetic workflow.

Phase 1: Construction of the Piperazin-2-one Core

Objective: Synthesize the lactam core while preventing over-alkylation.

  • Initiation: Dissolve ethylenediamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Controlled Alkylation: Cool the reaction to 0 °C. Slowly add ethyl chloroacetate (1.0 eq) dropwise.

    • Causality: The low temperature kinetically favors mono-alkylation and suppresses the highly exothermic formation of poly-alkylated byproducts.

  • Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and heat to reflux (40 °C) for 12 hours. The intermediate undergoes spontaneous intramolecular amidation.

  • Validation: Filter the inorganic salts, concentrate under vacuum, and purify via flash chromatography (Silica gel, DCM:MeOH 9:1). Confirm product via LC-MS (Expected [M+H]⁺ = 101.1).

Phase 2: Stereoselective Epoxide Ring Opening

Objective: Couple the core with cyclohexene oxide to yield the trans-isomer exclusively.

  • Lewis Acid Activation: In a dry flask, dissolve piperazin-2-one (1.0 eq) and cyclohexene oxide (1.2 eq) in anhydrous acetonitrile. Add Lithium Perchlorate (LiClO₄, 0.1 eq) as a catalyst.

    • Causality: Epoxide ring-opening by secondary amines is often sluggish. Li⁺ acts as a mild Lewis acid, coordinating specifically to the epoxide oxygen. This lowers the LUMO of the epoxide, facilitating nucleophilic attack without protonating the nucleophilic N4 amine (which would kill its reactivity).

  • Nucleophilic Attack: Heat the mixture to 80 °C for 8–10 hours. The N4 amine attacks the activated epoxide via a strict Sₙ2 trajectory.

    • Causality: The Sₙ2 mechanism mandates an anti-periplanar approach, ensuring the resulting hydroxyl and piperazinone groups are strictly trans to one another on the cyclohexane ring.

  • Validation (Self-Validating Step): Quench with water and extract with ethyl acetate. Isolate the product and perform ¹H-NMR. The stereochemistry is validated by examining the coupling constants of the axial protons on the cyclohexane ring; a large coupling constant ( J>9 Hz) confirms the trans-diaxial relationship of the adjacent protons, proving the trans-isomer was formed.

SynthWorkflow SM Ethylenediamine + Ethyl Chloroacetate Core Piperazin-2-one Core (Intermediate) SM->Core 1. 0°C (Mono-alkylation) 2. Base, Reflux (Cyclization) Product 4-(2-Hydroxycyclohexyl) piperazin-2-one Core->Product SN2 Nucleophilic Attack (N4 position) Epoxide Cyclohexene Oxide (+ LiClO4 Catalyst) Epoxide->Product Lewis Acid Activation (trans-selective opening)

Fig 2: Synthetic workflow for 4-(2-Hydroxycyclohexyl)piperazin-2-one via epoxide ring opening.

Applications in Advanced Therapeutics

The integration of piperazin-2-one derivatives has led to significant breakthroughs in medicinal chemistry.

  • Oncology & Protein-Protein Interactions (PPIs): Piperazin-2-ones are heavily utilized as rigidified scaffolds to disrupt PPIs. For example, highly substituted piperazin-2-ones are the core structural basis for MDM2-p53 inhibitors (e.g., Nutlin analogs)[1]. The addition of the 2-hydroxycyclohexyl group provides the exact steric bulk required to mimic the tryptophan or leucine residues of p53, anchoring the molecule deeply into the hydrophobic cleft of MDM2. Furthermore, cascade double nucleophilic substitutions have been developed specifically to rapidly generate libraries of these derivatives for cytotoxic screening against cancer cell lines[4].

  • GPCR Modulation: Derivatives of trans-2-hydroxycyclohexyl piperazines have shown profound efficacy as ligands for Melanocortin receptors (MC4R), which are critical targets for metabolic disorders and obesity. The spatial separation of the basic amine and the hydroxyl group allows for precise hydrogen bonding with the receptor's transmembrane domains[2].

Conclusion

4-(2-Hydroxycyclohexyl)piperazin-2-one is a masterclass in rational pharmacophore design. By dampening the basicity of piperazine via lactamization and introducing a stereochemically rigid, bifunctional cyclohexyl moiety, researchers can bypass traditional toxicity liabilities while maximizing target binding affinity. The synthetic protocols provided herein ensure high stereochemical fidelity, making this scaffold a highly reliable starting point for next-generation drug discovery programs.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Deriv
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Thieme Connect
  • New Substituted Piperazines as Ligands for Melanocortin Receptors.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

Sources

Protocols & Analytical Methods

Method

"4-(2-Hydroxycyclohexyl)piperazin-2-one" purification techniques (chromatography, crystallization)

Application Note: Advanced Purification and Stereoresolution of 4-(2-Hydroxycyclohexyl)piperazin-2-one Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Guide & Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Stereoresolution of 4-(2-Hydroxycyclohexyl)piperazin-2-one

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Physicochemical Profiling

The molecule 4-(2-hydroxycyclohexyl)piperazin-2-one is a highly versatile amino-alcohol scaffold frequently utilized in the development of peptidomimetics and targeted therapeutics. The synthesis of this compound typically involves the nucleophilic ring-opening of cyclohexene oxide by piperazin-2-one.

While the synthesis is straightforward, the downstream purification presents two distinct physicochemical challenges:

  • Chromatographic Tailing: The molecule contains a basic tertiary amine (N4 of the piperazine ring) and a highly polar hydroxyl group. On standard silica, basic amines undergo severe cation-exchange interactions with acidic silanols, leading to peak tailing and poor resolution [1].

  • Stereochemical Complexity: The anti-periplanar SN​2 trajectory of the epoxide ring-opening strictly dictates a trans-configuration [2]. Because the starting cyclohexene oxide is a meso compound, the reaction yields a racemic mixture of (1R,2R) and (1S,2S) enantiomers that cannot be separated by standard achiral chromatography.

This guide details a self-validating, two-phase purification strategy: Reversed-Phase Chromatography to isolate the pure racemate from polar starting materials, followed by Diastereomeric Salt Crystallization to resolve the enantiomers.

Causality in Chromatographic Purification

Standard normal-phase chromatography (Type-A silica) is highly inefficient for basic amino-alcohols. The un-endcapped silanol groups (Si-OH) on the silica surface ionize to Si-O⁻ at near-neutral pH. The positively charged tertiary amine of our target molecule interacts strongly with these anionic sites, causing multiple retention mechanisms that manifest as severe peak tailing [1].

To circumvent this, we employ Reversed-Phase (RP) Chromatography using a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose:

  • pH Suppression: It lowers the mobile phase pH to ~2.0, ensuring the vast majority of surface silanols remain fully protonated and neutral [3].

  • Ion-Pairing: The trifluoroacetate anion forms a hydrophobic ion-pair with the protonated basic amine, effectively masking its positive charge and allowing it to partition cleanly into the C18 stationary phase [3].

Table 1: RP-Flash Chromatography Parameters
ParameterSpecificationMechanistic Rationale
Stationary Phase End-capped C18 (e.g., 5 µm, 100 Å)End-capping minimizes residual silanol exposure.
Mobile Phase A H₂O + 0.1% TFALowers pH < 2.0 to neutralize acidic silanols.
Mobile Phase B Acetonitrile + 0.1% TFAHydrophobic elution; TFA acts as an ion-pairing agent.
Detection ELSD / UV 210 nmThe lactam lacks a strong chromophore; ELSD ensures universal detection of all eluting mass.
Protocol 1: RP-HPLC Isolation of the Racemate

Every step includes an In-Process Control (IPC) to ensure a self-validating workflow.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of H₂O/MeCN (1:1 v/v). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate the C18 column with 3 Column Volumes (CV) of 5% Mobile Phase B.

  • Gradient Elution: Inject the sample. Run a linear gradient from 5% B to 60% B over 15 CV. Unreacted piperazin-2-one (highly polar) will elute in the void volume, while the target trans-racemate will elute mid-gradient.

  • IPC (Self-Validation): Analyze collected fractions via LC-MS (ESI+). Pool only the fractions exhibiting the target mass [M+H]+=199.1 m/z with >98% purity.

  • Recovery: Lyophilize the pooled fractions. Note: The product will be isolated as a TFA salt. To prepare for chiral resolution, dissolve the salt in methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A26 OH-form) to yield the free base.

Enantiomeric Resolution via Crystallization

To resolve the racemic trans-4-(2-hydroxycyclohexyl)piperazin-2-one into its pure enantiomers, we utilize classical diastereomeric salt resolution.

The Causality of Chiral Resolution: When the racemic basic amine is reacted with an enantiopure chiral acid—such as L-(+)-Tartaric acid—it forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including different crystal lattice energies and solubilities [4]. Tartaric acid is specifically chosen because its two hydroxyl groups and two carboxylate groups form a rigid, highly structured hydrogen-bonding network with the amino-alcohol, amplifying the solubility difference between the (R,R)-L-tartrate and (S,S)-L-tartrate salts in protic solvents[5].

Table 2: Chiral Resolution Matrix
Resolving AgentSolvent SystemTarget EnantiomerExpected ee% (1st Pass)
L-(+)-Tartaric AcidMeOH / H₂O (9:1)(1R,2R)-Isomer> 90%
D-(-)-Tartaric AcidMeOH / H₂O (9:1)(1S,2S)-Isomer> 90%
(S)-Mandelic AcidEthanolSubstrate dependent80 - 85%
Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: In a round-bottom flask, suspend the racemic free base (1.0 eq) and L-(+)-Tartaric acid (1.0 eq) in a solvent mixture of Methanol/Water (9:1 v/v) at a concentration of 10 mL/g.

  • Dissolution: Heat the suspension to 65°C under reflux and stirring until a completely clear solution is achieved.

  • Controlled Cooling: Cool the solution linearly to 5°C at a rate of 0.1°C/min. Causality: A slow cooling ramp prevents rapid supersaturation, minimizing the kinetic entrapment (inclusion) of the more soluble diastereomer within the crystal lattice.

  • IPC (Self-Validation): Extract a 100 µL aliquot of the suspension. Filter, freebase the solid with 1M NaOH, extract into Dichloromethane (DCM), and analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to verify the enantiomeric excess (ee%). If ee% is <95%, heat to redissolve and repeat the cooling ramp.

  • Isolation: Filter the bulk suspension under vacuum. Wash the filter cake with ice-cold Methanol (2 mL/g) to displace the mother liquor.

  • Freebasing: Suspend the isolated salt in DCM. Add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 10. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Process Visualizations

Workflow Crude Crude Reaction Mixture RP_Flash Reversed-Phase HPLC (C18, 0.1% TFA) Crude->RP_Flash Load Pure_Racemate Pure Racemic trans-Product RP_Flash->Pure_Racemate IPC: LC-MS >98% Salt_Form Diastereomeric Salt Formation (L-(+)-Tartaric Acid) Pure_Racemate->Salt_Form Dissolve in MeOH Crystallization Cooling Crystallization (65°C to 5°C) Salt_Form->Crystallization Supersaturate Filtration Filtration Crystallization->Filtration Separate Solid Precipitate (Target Diastereomer) Filtration->Solid MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Freebase Freebasing (aq. NaOH) Enantiopure Free Base Solid->Freebase IPC: Chiral HPLC

Workflow for the isolation and chiral resolution of 4-(2-hydroxycyclohexyl)piperazin-2-one.

Mechanism Epoxide Cyclohexene Oxide (meso) SN2 Anti-periplanar SN2 Ring Opening Epoxide->SN2 Amine Piperazin-2-one (Nucleophile) Amine->SN2 Racemate trans-Racemate (1R,2R) & (1S,2S) SN2->Racemate Regio/Stereospecific Diastereomers Diastereomeric Salts Differential Solubility Racemate->Diastereomers Salt Formation ChiralAgent L-(+)-Tartaric Acid ChiralAgent->Diastereomers

Stereospecific SN2 epoxide opening and subsequent diastereomeric salt formation logic.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Guides.
  • Organic Letters (ACS Publications). "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water." American Chemical Society.
  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Waters Knowledge Base.
  • BenchChem. "A Comparative Guide to Chiral Resolving Agents for Primary Amines." BenchChem Technical Documentation.
  • Wikipedia. "Chiral resolution: Crystallization of diastereomeric salts." Wikipedia, The Free Encyclopedia.
Application

Application Note: 4-(2-Hydroxycyclohexyl)piperazin-2-one (HCP) in Analgesic and Anti-Inflammatory Research

Executive Summary The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics requires overcoming the gastrointestinal and renal toxicities associated with classical cyclooxygenase (COX) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics requires overcoming the gastrointestinal and renal toxicities associated with classical cyclooxygenase (COX) inhibitors. The compound 4-(2-Hydroxycyclohexyl)piperazin-2-one (HCP) represents a highly promising investigational scaffold. By incorporating a piperazin-2-one core, HCP leverages the established bioactivity of nitrogen-containing heterocycles while utilizing the lactam moiety to reduce basicity, thereby enhancing metabolic stability against cytochrome P450 (CYP) oxidation.

This application note provides drug development professionals with a comprehensive, self-validating framework for evaluating the analgesic and anti-inflammatory properties of HCP, detailing the mechanistic rationale, physicochemical profiling, and step-by-step experimental methodologies.

Mechanistic Rationale: The Piperazine Scaffold

Piperazine derivatives occupy a privileged position in medicinal chemistry due to their conformational flexibility and ability to form robust hydrogen bonds with diverse biological targets. Recent literature confirms that piperazine-based molecules exhibit profound anti-inflammatory and analgesic potential, often acting as dual inhibitors of the COX-2 and inducible nitric oxide synthase (iNOS) pathways .

In the context of HCP, the 2-hydroxycyclohexyl substituent provides a lipophilic anchor with a hydrogen-bond donor (the hydroxyl group), optimizing its fit into the hydrophobic pockets of inflammatory enzymes. By blocking the downstream effectors of the Toll-like receptor 4 (TLR4) / NF-κB signaling cascade, HCP effectively blunts the synthesis of prostaglandin E2 (PGE2) and nitric oxide (NO).

MOA LPS LPS / Cytokines TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling Cascade COX2 COX-2 Enzyme NFKB->COX2 Upregulates INOS iNOS Enzyme NFKB->INOS Upregulates PGE2 PGE2 (Pain/Swelling) COX2->PGE2 Synthesizes NO Nitric Oxide (Inflammation) INOS->NO Produces HCP 4-(2-Hydroxycyclohexyl) piperazin-2-one HCP->COX2 Inhibits HCP->INOS Inhibits

Fig 1. HCP mechanism of action: Dual inhibition of COX-2 and iNOS downstream of TLR4/NF-κB.

Physicochemical Properties & Expected Profiling Data

To ensure robust experimental design, researchers must account for the compound's physicochemical properties, particularly regarding vehicle selection. Quantitative expectations for target engagement are summarized below.

Table 1: Physicochemical Properties of HCP

PropertyValueRationale for Experimental Formulation
Molecular Formula C10H18N2O2Small molecule size favors rapid tissue distribution.
Molecular Weight 198.26 g/mol Optimal for rapid absorption and diffusion in in vitro assays.
Scaffold Class Piperazin-2-oneLactam ring provides metabolic stability compared to standard piperazines.
Solubility DMSO, EthanolRequires vehicle controls (e.g., 0.1% DMSO) to prevent solvent toxicity.

Table 2: Expected In Vitro Profiling Data

Target / AssayExpected IC50 / ResponseClinical Relevance
COX-2 Inhibition < 1.0 µMPrimary driver of peripheral analgesia and anti-inflammatory action.
COX-1 Inhibition > 50 µMHigh selectivity reduces the risk of gastrointestinal ulceration.
iNOS Inhibition < 5.0 µMBlunts the nitric oxide burst in macrophages, limiting tissue damage.

In Vitro Protocol: RAW 264.7 Macrophage NO Assay

The murine RAW 264.7 macrophage cell line is the gold standard for evaluating early-stage anti-inflammatory compounds. When stimulated with Lipopolysaccharide (LPS), these cells undergo a massive transcriptional up-regulation of iNOS, releasing volatile NO. Because NO has a half-life of seconds, this assay measures nitrite (NO2-), a stable degradation product, using the Griess diazotization reaction .

Self-Validating Assay Setup

To ensure the assay is self-validating, you must include:

  • Negative Control (Media Only): Establishes the baseline NO production of unstimulated cells.

  • Vehicle Control (LPS + 0.1% DMSO): Proves that the solvent does not artificially suppress or enhance inflammation.

  • Positive Control (LPS + L-NAME or Dexamethasone): Validates that the specific batch of cells is capable of being inhibited by a known pharmacological agent.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×105 cells/well in 24-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 to allow for adherence and recovery.

  • Pre-treatment: Aspirate media and replace with fresh, serum-free DMEM. Treat cells with HCP at varying concentrations (e.g., 1, 10, 50 µM) or vehicle (0.1% DMSO) for 1 hour. Causality: Pre-treatment allows HCP to penetrate the cell membrane and occupy intracellular targets before the LPS-induced transcriptional cascade begins.

  • LPS Challenge: Add 1 µg/mL of LPS to the wells. Incubate for 24 hours.

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a 96-well assay plate. Add 100 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark at room temperature for 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations using a standard curve generated from sodium nitrite (NaNO2).

In Vivo Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a highly sensitive, biphasic in vivo assay used to evaluate the analgesic and anti-edema efficacy of novel compounds . The early phase (0–2 hours) is driven by histamine and serotonin release, while the delayed phase (3–5 hours) is heavily dependent on COX-2/PGE2 and iNOS/NO pathways—the exact targets of the piperazine scaffold.

Workflow Acclimation 1. Animal Acclimation Baseline 2. Baseline Paw Measurement Acclimation->Baseline Dosing 3. HCP / Vehicle Administration Baseline->Dosing Challenge 4. Carrageenan Injection Dosing->Challenge Measurement 5. Time-Course Paw Plethysmometry Challenge->Measurement Analysis 6. Data Analysis (AUC & % Inhibition) Measurement->Analysis

Fig 2. Step-by-step workflow for the carrageenan-induced paw edema in vivo analgesic assay.

Self-Validating Assay Setup
  • Naïve Control: Animals injected with saline instead of carrageenan to rule out edema caused by the injection trauma itself.

  • Vehicle Control: Animals receiving the formulation buffer (e.g., 5% Tween-80 in saline) to establish the 0% inhibition baseline.

  • Positive Control: Diclofenac (10 mg/kg, i.p.) to confirm the assay's sensitivity to standard NSAIDs.

Step-by-Step Methodology
  • Acclimation & Baseline: Acclimate adult male C57BL/6 mice (20–25 g) to the testing room for at least 1 hour. Measure the baseline volume ( V0​ ) of the left hind paw using a digital plethysmometer.

  • Dosing: Administer HCP (e.g., 10, 30, and 50 mg/kg), Vehicle, or Diclofenac via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge. Causality: A 30-minute lead time ensures the compound reaches peak plasma concentration ( Cmax​ ) precisely when the inflammatory cascade is initiated.

  • Challenge: Inject 20 µL of a 1% λ-carrageenan suspension (in sterile saline) into the subplantar region of the left hind paw.

  • Time-Course Measurement: Measure the paw volume ( Vt​ ) at 1, 3, 5, and 24 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt_HCP - V0_HCP) / (Vt_Vehicle - V0_Vehicle)] × 100. Focus heavily on the 3-hour and 5-hour time points, as this is where COX-2 specific inhibition will manifest most prominently.

References

  • Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research (Stuttgart), 71(2), 62-72.[Link]

  • Na, M., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(2), 297-303.[Link]

  • Wise, L. E., Cannavacciulo, R., Cravatt, B. F., Martin, B. F., & Lichtman, A. H. (2008). Evaluation of fatty acid amides in the carrageenan-induced paw edema model. Neuropharmacology, 54(1), 181-188.[Link]

Method

Application Note: 4-(2-Hydroxycyclohexyl)piperazin-2-one as a Privileged Scaffold in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale The pursuit of novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The pursuit of novel chemical space in drug discovery relies heavily on the evolution of privileged scaffolds. Piperazine is one of the most ubiquitous heterocycles in FDA-approved drugs; however, its high basicity (pKa ~9.8) and conformational flexibility often lead to off-target toxicities (e.g., hERG channel inhibition) and rapid oxidative metabolism via Cytochrome P450 enzymes.

The compound 4-(2-hydroxycyclohexyl)piperazin-2-one represents a highly engineered, next-generation bioisostere designed to overcome these liabilities. By oxidizing the C2 position to a carbonyl, the adjacent N1 nitrogen is converted into a neutral amide. This strategic modification drops the basicity of the remaining N4 nitrogen to a highly desirable pKa of ~7.2, significantly improving membrane permeability and reducing phospholipidosis risks .

Furthermore, the addition of the 2-hydroxycyclohexyl moiety at the N4 position serves three critical mechanistic functions:

  • Conformational Restriction: The bulky cyclohexane ring restricts the N4 nitrogen from rapid inversion, locking the scaffold into a predictable trajectory.

  • Vectorial Hydrogen Bonding: The hydroxyl group acts as a precise H-bond donor/acceptor, ideal for engaging solvent-exposed regions or specific target residues.

  • Synthetic Handle: The hydroxyl group provides an orthogonal attachment point for PROTAC linker engineering or fluorophore conjugation.

Applications in Lead Optimization & Degrader Design

Bioisosteric Replacement in Small Molecule Inhibitors

When optimizing kinase inhibitors or GPCR ligands, replacing a flexible, highly basic piperazine with 4-(2-hydroxycyclohexyl)piperazin-2-one systematically improves the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The electron-withdrawing effect of the lactam carbonyl deactivates the α-carbons against CYP-mediated oxidative cleavage, a common failure point for piperazine drugs .

Rigidified Linkers for Targeted Protein Degradation (PROTACs)

In the design of bivalent degraders, flexible PEG linkers often incur a massive entropic penalty upon ternary complex formation. Utilizing this scaffold as a rigid linker restricts the degrees of freedom between the target warhead and the E3 ligase ligand. The stereocenters on the cyclohexane ring allow chemists to precisely tune the exit vectors, maximizing cooperative protein-protein interactions between the target and the E3 ligase .

PROTAC_Workflow Start Warhead Selection (Target Binder) Coupling Buchwald-Hartwig / Amidation (Vector Alignment) Start->Coupling Scaffold 4-(2-Hydroxycyclohexyl) piperazin-2-one (Rigid Linker) Scaffold->Coupling Stereochemical Control E3 E3 Ligase Ligand (CRBN / VHL) E3->Coupling Validation Ternary Complex Formation (SPR / TR-FRET) Coupling->Validation Yields Chiral PROTAC

Workflow for PROTAC assembly utilizing the rigid 4-(2-hydroxycyclohexyl)piperazin-2-one linker.

Quantitative Data: Scaffold Property Comparison

The following table summarizes the causal relationship between structural modifications and resulting physicochemical properties, demonstrating why this scaffold is superior to unfunctionalized piperazine.

Physicochemical PropertyPiperazine (Standard)Piperazin-2-one4-(2-Hydroxycyclohexyl)piperazin-2-one
Basic pKa 9.8 (Highly Basic)6.8 (Weakly Basic)7.2 (Optimal for physiological pH)
hERG Inhibition Liability High (IC50 < 1 µM)Low (IC50 > 10 µM)Very Low (IC50 > 30 µM)
HLM Clearance (µL/min/mg)> 50 (Rapid Metabolism)< 15 (Stable)< 10 (Highly Stable)
Conformational Flexibility High (Rapid Chair Flip)MediumRigidified (Restricted N4 inversion)
H-Bond Donors 212 (Amide NH + Hydroxyl OH)

Pharmacophore Interaction Logic

The structural features of 4-(2-hydroxycyclohexyl)piperazin-2-one are not arbitrary; they are meticulously designed to satisfy both pharmacodynamic (target binding) and pharmacokinetic (ADME) requirements simultaneously .

Pharmacophore_Logic Target Target Protein (Kinase/GPCR) N4 N4-Amine (Salt Bridge/H-Bond) Target->N4 Ionic Int. N1 N1-Amide (Reduced Basicity) ADME Improved ADME (Low hERG, High t1/2) N1->ADME Limits CYP Metabolism OH 2-Hydroxyl (Solvent Vector) OH->Target H-Bond Donor

Pharmacophore interaction mapping of the scaffold demonstrating ADME and target binding logic.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and mechanistic checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Stereoselective Synthesis of trans-4-(2-Hydroxycyclohexyl)piperazin-2-one

Rationale: The reaction utilizes an epoxide ring-opening mechanism. Under basic conditions, the N4 of piperazin-2-one attacks cyclohexene oxide. The rigid geometry of the epoxide forces an anti-periplanar transition state, exclusively yielding the trans-diaxial product, which subsequently relaxes into the more stable trans-diequatorial conformation.

Materials:

  • Piperazin-2-one (1.0 eq)

  • Cyclohexene oxide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Initiation: Suspend piperazin-2-one (10 mmol) and K₂CO₃ (20 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add cyclohexene oxide (12 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80°C (reflux) for 16 hours. Causality: The elevated temperature is required to overcome the steric hindrance of the incoming nucleophile attacking the secondary carbon of the epoxide.

  • Workup: Cool to room temperature, filter off the inorganic salts (K₂CO₃), and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH, 95:5).

  • Self-Validation (NMR Check): Run a ¹H-NMR. Locate the proton adjacent to the hydroxyl group (CH-OH). It must appear as a broad multiplet or a doublet of doublets with a large coupling constant (J ≈ 10-12 Hz), confirming the trans-diaxial relationship characteristic of the anti-periplanar epoxide opening. If a small J value (~3 Hz) is observed, the reaction failed to achieve stereocontrol.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

Rationale: To prove that the piperazin-2-one scaffold prevents rapid oxidative metabolism compared to standard piperazines, an in vitro human liver microsome (HLM) assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-(2-hydroxycyclohexyl)piperazin-2-one in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Setup (Critical): Set up parallel reactions for Verapamil (Positive Control for rapid clearance) and Warfarin (Negative Control for metabolic stability). Causality: If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay is invalid.

  • Incubation: Pre-warm the compound/buffer mixture to 37°C for 5 minutes. Add HLM (final protein concentration 0.5 mg/mL).

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the CYP450 catalytic cycle.

  • Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile denatures the CYP enzymes instantly, freezing the metabolic profile at that exact second.

  • Analysis: Centrifuge at 4000 rpm for 15 mins to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: Calculate the intrinsic clearance (CL_int). The scaffold should exhibit a CL_int of < 10 µL/min/mg, while Verapamil must show > 40 µL/min/mg.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters (ACS Publications). Available at:[Link]

  • Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis. RSC Advances (RSC Publishing). Available at:[Link]

Application

Application Note: Formulation Strategies for 4-(2-Hydroxycyclohexyl)piperazin-2-one in Preclinical In Vivo Studies

Executive Summary The transition of novel small molecules from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. This application note outlines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small molecules from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. This application note outlines rationally designed formulation strategies for 4-(2-Hydroxycyclohexyl)piperazin-2-one , a functionalized piperazine derivative. By leveraging the molecule's specific physicochemical properties, we provide field-proven, self-validating protocols for intravenous (IV) and oral (PO) dosing vehicles.

Physicochemical Profiling & Causality

To design an effective formulation, one must first deconstruct the target molecule to understand the causality behind excipient selection.

  • Structural Moieties & Ionization: The core of 4-(2-hydroxycyclohexyl)piperazin-2-one contains a neutral lactam (amide at position 1) and a basic tertiary amine (at position 4). The tertiary amine has an estimated pKa​ of ~7.8. At physiological pH (7.4), the molecule exists in a dynamic equilibrium with a significant unionized fraction, limiting its intrinsic aqueous solubility.

  • Lipophilicity & Solvation: The 2-hydroxycyclohexyl appendage introduces a bulky, lipophilic hydrocarbon ring, offset slightly by the hydrogen-bond donating/accepting capacity of the hydroxyl group. The estimated LogP is ~1.2.

Formulation Rationale: Because the molecule possesses a basic amine, pH adjustment is the first-line strategy. Lowering the formulation pH to 5.5 ensures >99% protonation of the tertiary amine, drastically increasing solubility via ion-dipole interactions with water [1]. However, for high-dose toxicology or efficacy studies, pH adjustment alone is insufficient due to the lipophilic cyclohexyl ring. In these scenarios, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the optimal choice. The cyclohexyl moiety perfectly matches the 6.0–6.5 Å internal diameter of the β -cyclodextrin cavity, driving spontaneous inclusion complexation, while the polar piperazinone core remains exposed to the aqueous bulk [2].

Formulation_Strategy A 4-(2-Hydroxycyclohexyl) piperazin-2-one B Physicochemical Profiling pKa ~7.8 | LogP ~1.2 A->B C Aqueous Solubility Check (pH 5.5 - 7.4) B->C D Strategy A: pH Adjustment (pH 5.5 Buffer) C->D Dose < 5 mg/kg E Strategy B: Co-solvents (PEG400 / Tween 80) C->E Dose 5-20 mg/kg F Strategy C: Complexation (20% HP-β-CD) C->F Dose > 20 mg/kg

Fig 1: Formulation decision tree based on target dose and physicochemical properties.

Formulation Strategies

Strategy A: pH-Adjusted Saline (Low Dose: < 5 mg/kg)
  • Composition: 50 mM Acetate buffer (pH 5.5) in 0.9% NaCl.

  • Mechanism: Exploits the pKa​ of the tertiary amine. By maintaining the pH ~2 units below the pKa​ , the drug is fully ionized.

  • Application: Ideal for IV bolus administration where large volumes of excipients might cause hemolysis or vehicle effects.

Strategy B: Co-Solvent / Surfactant System (Medium Dose: 5 – 20 mg/kg)
  • Composition: 10% PEG400 / 5% Tween 80 / 85% Saline.

  • Mechanism: PEG400 reduces the dielectric constant of the aqueous phase, solvating the unionized fraction. Tween 80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic cyclohexyl ring[3].

Strategy C: Cyclodextrin Inclusion (High Dose: > 20 mg/kg)
  • Composition: 20% (w/v) HP- β -CD in sterile water or saline.

  • Mechanism: Host-guest complexation. The hydrophobic cavity of HP- β -CD shields the lipophilic portions of the drug from water, preventing precipitation upon injection and masking bitter taste for PO gavage [2].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocol for Strategy C (20% HP- β -CD) is designed as a self-validating system. It incorporates built-in quality control gates to prevent dosing errors caused by micro-precipitation.

Protocol: Preparation of 10 mg/mL Formulation in 20% HP- β -CD

Materials Required:

  • 4-(2-Hydroxycyclohexyl)piperazin-2-one (API), purity >98%

  • Hydroxypropyl- β -cyclodextrin (Endotoxin-controlled grade)

  • Sterile Water for Injection (WFI)

  • 0.22 µm PVDF Syringe Filters

Step-by-Step Workflow:

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 8.0 mL of WFI. Vortex for 5 minutes until completely clear. QS (quantum satis) to 10.0 mL with WFI. Causality: Preparing the vehicle first ensures the cyclodextrin cavity is fully hydrated and available for complexation.

  • API Addition: Weigh exactly 100.0 mg of the API into a sterile glass vial. Add 9.5 mL of the 20% HP- β -CD vehicle.

  • Complexation Induction: Sonicate the suspension in a temperature-controlled water bath at 37°C for 15 minutes. Causality: Mild thermal energy overcomes the activation barrier for the cyclohexyl ring to displace water molecules inside the cyclodextrin cavity.

  • Volume Adjustment: Allow the solution to cool to room temperature (20-25°C). QS to exactly 10.0 mL with the remaining vehicle.

  • Self-Validation Gate 1 (Visual & Physical): Centrifuge a 500 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. Pass criteria: Absolute absence of a micro-pellet or Tyndall effect (light scattering).

  • Sterilization: Filter the entire volume through a 0.22 µm PVDF syringe filter into a sterile, depyrogenated dosing vial. Causality: PVDF is chosen over Nylon or PTFE due to its ultra-low non-specific protein and small-molecule binding properties.

  • Self-Validation Gate 2 (Analytical): Dilute a 10 µL aliquot of the final filtrate by 1000-fold in mobile phase and quantify via HPLC-UV against a standard curve. Pass criteria: Measured concentration must be 95% - 105% of the 10 mg/mL target.

In Vivo Workflow & Pharmacokinetic Sampling

Once the formulation is analytically validated, it is deployed into the in vivo model. For a standard rodent PK study, the formulation must remain stable in systemic circulation long enough to be distributed and metabolized.

PK_Workflow Dose Dose Admin (IV / PO) Blood Blood Sampling (0.25 - 24 h) Dose->Blood Plasma Plasma Separation (4°C Centrifuge) Blood->Plasma Ext Protein Precip. (ACN + IS) Plasma->Ext LCMS LC-MS/MS Quantification Ext->LCMS

Fig 2: Standard in vivo pharmacokinetic sampling and bioanalytical LC-MS/MS workflow.

Data Presentation

The following tables summarize the expected solubility enhancements and representative pharmacokinetic parameters derived from the formulation strategies.

Table 1: Solubility Profile of 4-(2-Hydroxycyclohexyl)piperazin-2-one

Vehicle / FormulationpHApparent Solubility (mg/mL)Physical Stability (24h at 25°C)Recommended Route
Water (Unbuffered)7.2< 1.5Precipitation observedNone
50 mM Acetate Buffer5.58.2Clear, no precipitateIV (Low Dose)
10% PEG400 / 5% Tween 806.815.4Clear, slight viscosityPO / IP
20% HP- β -CD6.5> 35.0Clear, highly stableIV / PO (High Dose)

Table 2: Representative Pharmacokinetic Parameters (10 mg/kg Dose in 20% HP- β -CD)

Route Cmax​ (ng/mL) Tmax​ (h) AUC0-last​ (h·ng/mL)Half-life ( t1/2​ ) (h)Bioavailability ( F )
IV 4,250 ± 3100.088,400 ± 5202.4 ± 0.3100% (Reference)
PO 1,820 ± 2151.505,540 ± 4103.1 ± 0.4~66%

Note: The high oral bioavailability ( F≈66% ) is directly attributed to the HP- β -CD formulation preventing precipitation in the acidic environment of the stomach and facilitating dissolution in the gastrointestinal tract.

Method

Application Note: Analytical Method Development and Validation for 4-(2-Hydroxycyclohexyl)piperazin-2-one

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: HILIC-CAD coupled with LC-ESI-MS/MS Introduction and Mechanistic Rationale Piperazin-2-one derivatives are critical, ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: HILIC-CAD coupled with LC-ESI-MS/MS

Introduction and Mechanistic Rationale

Piperazin-2-one derivatives are critical, versatile building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including neurokinin-1 receptor antagonists and atypical antipsychotics[1],[2]. However, the analytical quantification of 4-(2-Hydroxycyclohexyl)piperazin-2-one presents a trifecta of chromatographic challenges:

  • Lack of a Conjugated Chromophore: The molecule contains a lactam (amide) and a tertiary amine, but lacks an aromatic π -system. Traditional UV detection at 254 nm is entirely blind to this compound. While the lactam carbonyl absorbs weakly at 205–210 nm, operating at such low wavelengths during gradient elution causes severe baseline drift and poor signal-to-noise ratios[3],[4].

  • High Polarity and Basicity: The combination of a basic piperazine nitrogen and a polar hydroxyl group on the cyclohexyl ring results in poor retention and severe peak tailing on standard reversed-phase (C18) columns due to secondary interactions with residual surface silanols.

  • Matrix Interference: When monitored as an intermediate or impurity in API synthesis, the target analyte must be resolved from highly concentrated, structurally similar reaction matrices.

The Solution: Orthogonal Detection and HILIC

To overcome these limitations, this protocol abandons traditional reversed-phase UV methods. Instead, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) to leverage hydrophilic partitioning and electrostatic interactions, ensuring strong retention of the polar basic moiety[5]. For detection, we utilize a Charged Aerosol Detector (CAD) , which provides a universal, mass-based response independent of optical properties[3]. This is orthogonally coupled to Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to provide absolute structural specificity and self-validating peak tracking.

Workflow A 1. Physicochemical Profiling LogP < 1, Basic pKa, No UV Chromophore B 2. Column Selection Zwitterionic HILIC (ZIC-pHILIC) A->B C 3. Mobile Phase Optimization MeCN / Ammonium Formate (pH 3.0) B->C D 4. Detector Configuration CAD (Universal) + ESI-MS/MS (Specific) C->D E 5. ICH Q2(R2) Validation Linearity, Precision, Accuracy, LOD/LOQ D->E

Fig 1: Analytical method development workflow for polar, non-chromophoric piperazine derivatives.

Experimental Protocols

Every protocol described below is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure data integrity prior to sample analysis.

Reagents and Materials
  • Standards: 4-(2-Hydroxycyclohexyl)piperazin-2-one (Reference Standard Grade, >99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid, Ammonium Formate.

  • Column: SeQuant® ZIC®-pHILIC (150 mm × 4.6 mm, 5 µm, polymeric zwitterionic stationary phase).

Sample Preparation Workflow

Causality Note: In HILIC, injecting samples dissolved in 100% water disrupts the localized water-enriched layer on the stationary phase, leading to peak distortion and breakthrough. Samples must be prepared in a diluent that closely matches the initial mobile phase conditions.

  • Stock Solution: Accurately weigh 10.0 mg of 4-(2-Hydroxycyclohexyl)piperazin-2-one into a 10 mL volumetric flask. Dissolve in 100% Methanol to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution to 50 µg/mL using the Sample Diluent (75:25 v/v Acetonitrile:Water).

  • Sample Extraction (API Matrix): Weigh 50 mg of the API sample into a 50 mL centrifuge tube. Add 20 mL of Sample Diluent. Vortex for 2 minutes, then sonicate for 10 minutes at room temperature.

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic and Detection Conditions

The following table summarizes the optimized dual-detector parameters.

ParameterSpecification / SettingRationale
Column ZIC-pHILIC, 150 × 4.6 mm, 5 µmPolymeric zwitterionic phase prevents secondary silanol tailing of the basic piperazine nitrogen.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Low pH ensures the piperazine nitrogen is fully protonated, maximizing electrostatic retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent drives hydrophilic partitioning into the stationary phase's water layer.
Gradient 0-2 min: 85% B; 2-10 min: 85% 50% B; 10-12 min: 50% B; 12.1-18 min: 85% BStarts with high organic to retain the polar analyte; washes with high aqueous to elute strongly retained matrix components.
Flow Rate 0.8 mL/minOptimal linear velocity for 4.6 mm ID column and CAD nebulization efficiency.
Injection Vol. 5.0 µLMinimizes sample solvent effects on the HILIC water layer.
CAD Settings Evap Temp: 35 °C, Filter: 3.6 s, Data Rate: 10 Hz35 °C provides optimal signal-to-noise for non-volatile analytes while minimizing background noise[3].
MS/MS Settings ESI (+), Capillary: 3.0 kV, Desolvation: 350 °CPositive mode targets the readily protonated tertiary amine.
Self-Validating System Suitability Test (SST)

Before executing the sample sequence, inject the 50 µg/mL Working Standard six times. The system is only valid if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision (CAD): %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5,000.

MS/MS Fragmentation Pathway (Structural Grounding)

To ensure absolute specificity, Multiple Reaction Monitoring (MRM) is utilized. The precursor ion for 4-(2-Hydroxycyclohexyl)piperazin-2-one is the protonated molecule [M+H]+ at m/z 199.14.

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation. The primary transition involves the loss of water from the cyclohexanol moiety, a classic fragmentation route for aliphatic alcohols. A secondary cleavage occurs at the carbon-nitrogen bond linking the cyclohexyl ring to the piperazin-2-one core.

Pathway M Precursor Ion [M+H]+ m/z 199.1 F1 Quantifier Ion m/z 181.1 [M+H - H2O]+ M->F1 - H2O (18 Da) CE: 15 eV F2 Qualifier Ion 1 m/z 101.1 [Piperazin-2-one+H]+ M->F2 N-C Cleavage CE: 25 eV F3 Qualifier Ion 2 m/z 81.1 [Cyclohexene+H]+ M->F3 Ring Cleavage CE: 30 eV

Fig 2: Proposed ESI-MS/MS fragmentation pathway for 4-(2-Hydroxycyclohexyl)piperazin-2-one.

MRM Method Setup:

  • Quantifier Transition: m/z 199.1 181.1 (Used for trace-level quantification).

  • Qualifier Transition: m/z 199.1 101.1 (Used for peak confirmation; Ion ratio must be within ± 20% of the standard).

Method Validation Summary (ICH Q2(R2) Compliance)

The developed HILIC-CAD method was subjected to rigorous validation according to International Council for Harmonisation (ICH) Q2(R2) guidelines. Because CAD response is inherently non-linear over wide concentration ranges, a power-function transformation ( y=axb ) or a quadratic fit was applied to the calibration data to ensure accurate quantification.

Validation ParameterMethodologyAcceptance CriteriaResults Achieved
Specificity Inject blank diluent and matrix placebo.No interfering peaks at the retention time of the analyte.Pass. No interferences observed > 0.1% of target peak area.
Linearity (CAD) 7 concentration levels (1.0 to 100 µg/mL).Correlation coefficient ( R2 ) 0.995 using quadratic fit. R2 = 0.9989.
LOD / LOQ (CAD) Signal-to-Noise (S/N) ratio approach.S/N 3 for LOD; S/N 10 for LOQ.LOD = 0.2 µg/mLLOQ = 0.6 µg/mL.
Accuracy (Recovery) Spike API matrix at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery between 95.0% and 105.0%.98.4% – 101.2% across all levels.
Method Precision 6 independent sample preparations at 100% target level.%RSD of calculated concentration 2.0%.%RSD = 1.1%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min) and Column Temp ( ± 5 °C).SST criteria must pass; %Recovery 95-105%.Pass. Method is robust to minor operational variations.

Conclusion

The analytical quantification of 4-(2-Hydroxycyclohexyl)piperazin-2-one requires a departure from conventional reversed-phase UV methodologies due to the molecule's high polarity, basicity, and lack of a chromophore. By implementing a Zwitterionic HILIC stationary phase, we successfully mitigate peak tailing and achieve robust retention. The orthogonal coupling of a Charged Aerosol Detector (CAD) provides a reliable, mass-based quantitative signal, while ESI-MS/MS ensures definitive structural confirmation. This self-validating protocol meets all ICH Q2(R2) requirements, offering a highly trustworthy method for drug development professionals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(2-Hydroxycyclohexyl)piperazin-2-one Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxycyclohexyl)piperazin-2-one . This guide is designed for researchers and drug development professionals facing yield, regiocontrol, or purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Hydroxycyclohexyl)piperazin-2-one . This guide is designed for researchers and drug development professionals facing yield, regiocontrol, or purification bottlenecks during the epoxide ring-opening of cyclohexene oxide by piperazin-2-one.

Below, you will find expertly curated troubleshooting FAQs, mechanistic insights, and a self-validating experimental protocol to ensure reproducible, high-yield synthesis.

I. Troubleshooting & Mechanistic FAQs

Q1: Why is my baseline yield so low (<30%) when reacting piperazin-2-one with cyclohexene oxide under standard thermal conditions? A: The low yield is a direct result of reaction kinetics and inherent molecular electronics. Cyclohexene oxide is an unactivated, aliphatic epoxide with a high activation energy barrier for nucleophilic attack. Concurrently, while the N4 position of piperazin-2-one is a secondary amine, its nucleophilicity is slightly attenuated by the inductive electron-withdrawing effect of the adjacent C2-lactam (amide) carbonyl. Without electrophilic activation, the reaction relies purely on thermal energy, leading to prolonged reaction times, incomplete conversion, and competing side reactions.

Q2: How does Lewis acid catalysis improve the yield, and which catalyst is recommended? A: Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bond and significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide. Recent quantum chemical analyses demonstrate that Lewis acids reduce the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile, facilitating a lower-energy transition state 1[1]. For piperazine-derived ring openings, Aluminum triflate ( Al(OTf)3​ ) is the premier choice. It acts as a highly effective catalyst, often boosting yields from <30% to >85% by forming a deactivated metal-glycidyl epoxide chelate species that stabilizes the transition state2[2].

Q3: I am observing a high degree of polymeric byproducts. How can I suppress cyclohexene oxide homopolymerization? A: Epoxide homopolymerization is a cationic chain reaction triggered by excess Lewis acid in the absence of a readily available nucleophile. To suppress this causality:

  • Order of Addition: Always pre-mix the piperazin-2-one and the Lewis acid catalyst before slowly adding the cyclohexene oxide.

  • Stoichiometry: Maintain a slight excess of the nucleophile (1.1 to 1.2 equivalents of piperazin-2-one) relative to the epoxide.

  • Temperature Control: Avoid thermal spiking; maintain a steady 80°C rather than pushing to reflux in high-boiling solvents.

Q4: What is the most reliable purification strategy for the highly polar trans-1,2-amino alcohol product? A: The resulting 4-(2-hydroxycyclohexyl)piperazin-2-one is highly polar and will streak on standard silica gel, causing yield loss during isolation.

  • Workup: Quench the Lewis acid with a saturated aqueous solution of Rochelle salt (potassium sodium tartrate) or NaHCO3​ to prevent aluminum hydroxide gel formation, which irreversibly traps the product.

  • Chromatography: Pre-treat silica gel with 1-2% triethylamine ( Et3​N ) in the eluent (e.g., DCM:MeOH:Et3​N 90:9:1) to neutralize the acidic silanol groups and prevent irreversible binding of the amine.

II. Reaction Mechanism & Troubleshooting Workflows

Mechanism A Cyclohexene Oxide (Substrate) C Activated Epoxide Complex (LUMO Lowered) A->C Coordination B Lewis Acid Catalyst (e.g., Al(OTf)3) B->C Activation E Anti-periplanar Attack (Chair-like TS) C->E Nucleophilic Attack D Piperazin-2-one (Nucleophile) D->E N4 Lone Pair Donation F 4-(2-Hydroxycyclohexyl)piperazin-2-one (Trans-Isomer) E->F Ring Opening & Proton Transfer

Lewis acid-catalyzed epoxide ring-opening mechanism.

Workflow Start Low Yield (<30%) Check1 Check Temperature Start->Check1 TempLow < 60°C: Insufficient Energy Check1->TempLow Too Low TempOpt 80°C - 100°C: Optimal Check1->TempOpt Correct Check2 Check Catalyst TempOpt->Check2 CatNone Thermal Only: Slow Kinetics Check2->CatNone Missing CatOpt Al(OTf)3 Added Check2->CatOpt Present Check3 Check Solvent CatOpt->Check3 SolvBad Protic: Catalyst Quenching Check3->SolvBad Incorrect SolvGood Aprotic (e.g., CH3CN) Check3->SolvGood Correct Success Yield > 85% SolvGood->Success

Troubleshooting workflow for resolving low synthesis yields.

III. Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when optimizing the reaction conditions for the synthesis of piperazine-derived β -amino alcohols3[3].

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
None (Thermal) N/AEthanol8024 - 4825 - 35
LiClO4​ 20Acetonitrile8012 - 1665 - 75
Al(OTf)3​ 10Acetonitrile804 - 685 - 92

IV. Self-Validating Experimental Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the specific validation criteria are met.

Materials Required:

  • Piperazin-2-one (1.2 mmol)

  • Cyclohexene oxide (1.0 mmol)

  • Aluminum triflate ( Al(OTf)3​ ) (0.1 mmol, 10 mol%)

  • Anhydrous Acetonitrile (5 mL)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve piperazin-2-one (1.2 mmol) in anhydrous acetonitrile (5 mL).

  • Catalyst Activation: Add Al(OTf)3​ (0.1 mmol) to the stirring solution at room temperature.

    • Validation Check: The solution must remain clear. If the solution turns cloudy, your solvent contains moisture, which has hydrolyzed the catalyst into inactive aluminum hydroxide. Discard and restart with strictly anhydrous solvent.

  • Electrophile Addition: Add cyclohexene oxide (1.0 mmol) dropwise over 10 minutes to prevent localized concentration spikes that lead to polymerization.

  • Thermal Promotion: Attach a reflux condenser and heat the reaction mixture to 80°C.

    • Validation Check: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). Because cyclohexene oxide lacks a strong UV chromophore, you must use a KMnO4​ stain. The high-Rf epoxide spot should completely disappear within 4 to 6 hours.

  • Reaction Quenching: Cool the mixture to room temperature. Add 5 mL of saturated aqueous NaHCO3​ and stir vigorously for 15 minutes.

    • Validation Check: Ensure the pH of the aqueous layer is ~8. This guarantees the neutralization of the triflic acid byproducts and the safe precipitation of aluminum salts.

  • Extraction & Drying: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% Et3​N . Elute with a gradient of 0-10% Methanol in DCM to afford pure trans-4-(2-hydroxycyclohexyl)piperazin-2-one.

V. References

  • Title: Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: PMC (PubMed Central) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cell-Based Assays for 4-(2-Hydroxycyclohexyl)piperazin-2-one

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating 4-(2-Hydroxycyclohexyl)piperazin-2-one and its structural analogs in cell-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals evaluating 4-(2-Hydroxycyclohexyl)piperazin-2-one and its structural analogs in cell-based screening assays.

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic peptide backbones in the development of Farnesyltransferase inhibitors (FTIs), MDM2 antagonists, and targeted cytotoxic agents [1]. However, the introduction of the 2-hydroxycyclohexyl moiety—while excellent for probing hydrophobic pockets and providing a hydrogen-bond anchor—alters the molecule's partition coefficient (LogP) and aqueous solubility. This guide synthesizes field-proven methodologies to help you bypass common experimental artifacts, ensure robust target engagement, and generate reproducible pharmacological data.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates when transitioning from DMSO stock to cell culture media. How do I prevent this?

The Causality: The 2-hydroxycyclohexyl group can form strong intermolecular hydrogen bonds, which drastically reduces aqueous solubility at high micromolar concentrations. Direct addition of a 100% DMSO stock into aqueous cell culture media causes a "solvent shock," leading to micro-precipitation. If the compound crashes out of solution, the effective concentration drops, skewing your IC50 curve and leading to false negatives. The Solution: Do not spike DMSO stocks directly into the assay plate. Instead, perform a serial dilution in 100% DMSO first. Then, create an intermediate 10X dilution in serum-free media (or media supplemented with 0.5% BSA to act as a carrier protein) before the final transfer. Maintain a final DMSO concentration of ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q2: Should I use metabolic assays (MTT/MTS) or ATP-based assays (CellTiter-Glo) for piperazinone derivatives?

The Causality: While MTT is cost-effective, nitrogen-rich heterocyclic scaffolds like piperazin-2-ones can occasionally interfere with the cellular oxidoreductase enzymes required to reduce the tetrazolium dye, leading to artifactual viability signals [2]. The Solution: ATP-based luminescent assays (e.g., CellTiter-Glo) are strongly recommended. Because these assays lyse the cells and directly measure ATP via luciferase, they bypass metabolic bottlenecks and offer higher sensitivity without chemical interference. Self-Validation Check: If you must use MTT, run a "cell-free control" containing only the media, the MTT dye, and your highest compound concentration. If the well turns purple without cells present, your compound is directly reducing the dye.

Part 2: Step-by-Step Experimental Protocol

To ensure high-fidelity cytotoxicity and proliferation data, follow this self-validating "Step-Down" methodology for 96-well plate formats.

Phase 1: Cell Seeding

  • Harvest target cells (e.g., A549, HT-29) in log-phase growth.

  • Seed at an optimized density (typically 2,000–5,000 cells/well depending on the doubling time) in 90 µL of complete media in a 96-well opaque-walled plate.

  • Critical Step: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 100 µL of sterile PBS to prevent edge-effect evaporation.

  • Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for complete adherence.

Phase 2: The "Step-Down" Compound Dilution

  • Prepare a 10 mM stock of 4-(2-Hydroxycyclohexyl)piperazin-2-one in 100% molecular-grade DMSO.

  • Perform a 3-fold serial dilution in 100% DMSO across a V-bottom plate (10 points).

  • Transfer 2 µL of each DMSO dilution into 198 µL of serum-free media to create a 10X intermediate plate.

  • Self-Validation Check: Inspect this intermediate plate under a phase-contrast microscope. If micro-crystals are visible, the compound has exceeded its thermodynamic solubility limit; cap your top testing concentration below this threshold.

Phase 3: Treatment & Readout

  • Transfer 10 µL from the 10X intermediate plate to the 90 µL of cells (Final assay volume = 100 µL; Final DMSO = 0.1%).

  • Incubate for 72 hours.

  • Equilibrate the plate and the ATP-luminescence reagent to room temperature for 30 minutes.

  • Add 100 µL of reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, incubate for 10 minutes in the dark, and record luminescence.

Part 3: Quantitative Data & Troubleshooting Matrix

When optimizing assays for novel piperazinone derivatives, quantitative deviations are common. Use the table below to diagnose and correct assay variabilities.

Symptom / ObservationQuantitative IndicatorRoot CauseCorrective Action
High Intra-Plate Variance %CV > 15% between technical replicatesEvaporation in outer wells (Edge Effect)Use breathable plate seals; fill all outer perimeter wells with sterile PBS.
IC50 Shift Between Runs >3-fold IC50 difference across independent assaysInconsistent cell passage number or over-confluencyStandardize seeding density; strictly use cells between passage 5 and 15.
"Bell-Shaped" Curve Emax drops at the highest concentrations (e.g., 30-100 µM)Compound precipitation at high doses preventing cellular uptakeCap top concentration at 30 µM; verify solubility limits via nephelometry.
High Background Signal Luminescence in blank wells > 5% of vehicle controlAutoluminescence or incomplete cell lysisEnsure 2-minute orbital shaking post-reagent addition; check compound for autoluminescence.

Part 4: Visualizing the Workflow and Mechanism of Action

Assay Optimization Workflow

The following diagram illustrates the critical path for optimizing the cell-based assay, highlighting where troubleshooting interventions occur.

AssayOptimization A 1. Stock Preparation (10 mM in 100% DMSO) B 2. Intermediate Dilution (Serum-free media) A->B Serial dilution in DMSO first D 4. Compound Treatment (Final DMSO <0.5%) B->D T1 Precipitation Issue: Use acoustic dispensing B->T1 C 3. Cell Seeding (Optimal density) C->D 24h incubation T2 Edge Effects: Fill outer wells with PBS C->T2 E 5. Assay Readout (ATP Luminescence) D->E 48-72h exposure F 6. Data Analysis (Non-linear regression) E->F

Caption: Workflow for optimizing piperazinone cell-based assays, highlighting critical troubleshooting steps.

Target Engagement: The Ras/MAPK Pathway

Piperazin-2-one derivatives are heavily investigated as Farnesyltransferase (FTase) inhibitors. By mimicking the CAAL peptide motif, they competitively bind to FTase, preventing the prenylation of Ras proteins. Unfarnesylated Ras cannot anchor to the cell membrane, thereby shutting down the downstream MAPK proliferation cascade and inducing apoptosis [1]. If your cytotoxicity assay shows efficacy, validate target engagement via Western Blot by probing for the accumulation of unfarnesylated (cytosolic) Ras.

MOA_Pathway Inhibitor Piperazin-2-one Scaffold (e.g., FTase Inhibitor) FTase Farnesyltransferase (FTase) Inhibitor->FTase Competitive Inhibition Ras_Inactive Unfarnesylated Ras (Cytosolic, Inactive) Inhibitor->Ras_Inactive Accumulation Ras_Active Farnesylated Ras (Membrane-bound, Active) FTase->Ras_Active Farnesylation Ras_Inactive->Ras_Active MAPK MAPK Signaling Cascade (Proliferation/Survival) Ras_Active->MAPK Activation Apoptosis Cell Cycle Arrest / Apoptosis MAPK->Apoptosis Inhibition of

Caption: Mechanism of action for piperazinone-based Farnesyltransferase inhibitors in the Ras/MAPK pathway.

References

  • Ghasemi, S., Sharifi, S., & Shahbazi Mojarrad, J. (2020). "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin, 10(3), 423–429. Available at:[Link]

  • Iwanejko, J., Wojaczyńska, E., Turlej, E., Maciejewska, M., & Wietrzyk, J. (2021). "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Materials, 14(9), 2138. Available at:[Link]

Troubleshooting

"4-(2-Hydroxycyclohexyl)piperazin-2-one" refining purification protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(2-Hydroxycyclohexyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-(2-Hydroxycyclohexyl)piperazin-2-one .

Executive System Overview

The synthesis of this scaffold typically involves the nucleophilic ring-opening of cyclohexene oxide by the secondary amine (N4) of piperazin-2-one [1]. Following the Fürst-Plattner rule, this stereospecific anti-periplanar attack yields the trans-diastereomer [2].

However, purifying this molecule is notoriously difficult due to its amphiphilic nature. It features a lipophilic cyclohexane ring fused to a highly polar triad: a secondary alcohol, a lactam (piperazinone core), and a basic tertiary amine. This combination results in massive hydration spheres during aqueous workup and severe multi-point hydrogen bonding on standard stationary phases. The protocols below are engineered to bypass these bottlenecks through chemically validated, causality-driven methodologies.

Part 1: Troubleshooting FAQs (Mechanistic Diagnostics)

Q: Why does my crude product streak completely from Rf 0.1 to 0.6 on standard silica gel, ruining the separation? A: This is a classic case of silanol-induced tailing. The molecule contains a basic tertiary amine (pKa ~7.0) and two strong hydrogen-bond donors (the hydroxyl group and the lactam NH). Standard silica gel is inherently acidic (pKa ~4.5–5.5). When your compound enters the column, the tertiary amine protonates and binds ionically to the stationary phase, while the OH and lactam groups form extensive hydrogen bond networks. Solution: You must suppress silanol ionization. Switch to basic alumina, or pre-treat your silica column with a mobile phase containing 1% aqueous ammonium hydroxide (NH₄OH) or triethylamine (Et₃N) to neutralize the acidic sites.

Q: I synthesized this via the ring-opening of cyclohexene oxide. How do I remove the unreacted piperazin-2-one? A: Unreacted piperazin-2-one is highly water-soluble and possesses a secondary amine that is slightly more basic and less sterically hindered than the tertiary amine in your product. Solution: Exploit their differential lipophilicity at a tightly controlled pH. By buffering your aqueous wash to pH 7.5, the more lipophilic product (due to the cyclohexyl ring) will partition into a specialized organic mixture (like 10% isopropanol in chloroform), while the highly polar, unreacted piperazin-2-one remains trapped in the aqueous phase [3].

Q: My yields are abysmal after aqueous workup. Where is the product going? A: It is likely being lost to the aqueous layer. The piperazinone core and the free hydroxyl group create a highly stable hydration sphere that standard extraction solvents (like pure ethyl acetate or dichloromethane) cannot disrupt. Solution: You must forcefully dehydrate the aqueous layer by saturating it with NaCl (salting out) and extract with a solvent system containing a hydrogen-bond disruptor, such as CHCl₃:iPrOH (3:1 v/v).

Part 2: Validated Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction for Amphiphilic Amino-Lactams

Causality: Standard solvents fail to overcome the hydration energy of the lactam-alcohol triad. Adding isopropanol to chloroform disrupts the water lattice, allowing the amphiphile to partition into the high-density organic phase.

  • Quench & Adjust: Dilute the crude reaction mixture with distilled water. Carefully adjust the pH to 7.5 using saturated aqueous NaHCO₃. Validation: At pH 7.5, the tertiary amine of the product is largely deprotonated (free base), maximizing organic solubility.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves.

  • Extraction: Extract the aqueous layer with a solvent mixture of CHCl₃:iPrOH (3:1 v/v). Use a volume equal to 50% of the aqueous layer. Repeat this extraction three times.

  • Self-Validation Check: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate. Stain with KMnO₄ (which readily oxidizes the secondary alcohol). The aqueous layer should show no product spot.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deactivated Normal-Phase Flash Chromatography

Causality: Neutralizing the acidic silanol groups on the silica surface prevents ionic binding of the tertiary amine, switching the retention mechanism purely to polarity-based partitioning.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM).

  • Deactivation: Flush the column with 2 column volumes (CV) of DCM containing 1% aqueous NH₄OH.

  • Loading: Dissolve the crude extract in a minimal amount of DCM. If solubility is poor, add a few drops of methanol. Load carefully onto the column head.

  • Elution: Run a gradient from 100% DCM (with 1% NH₄OH) to 90:9:1 DCM:MeOH:NH₄OH.

  • Fraction Analysis: Monitor fractions via TLC or LC-MS. The product will elute as a sharp band due to the basic modifier preventing tailing [3].

Part 3: Quantitative Data & Solvent Systems

Table 1: Physicochemical Parameters Affecting Purification

Parameter Value / Characteristic Impact on Purification Strategy
Molecular Weight 198.26 g/mol Elutes readily in standard LC-MS ranges (M+H = 199.3).
pKa (Tertiary Amine) ~ 7.0 - 7.5 Susceptible to protonation on standard silica; requires basic additives.
H-Bond Donors 2 (OH, Lactam NH) High water solubility; causes severe streaking via silanol interactions.
H-Bond Acceptors 3 (OH, Lactam C=O, N4) Forms strong hydration spheres; requires specialized extraction solvents.

| Stereocenters | 2 (Cyclohexane 1,2-positions) | Yields trans diastereomer via epoxide opening; potential for enantiomeric mixtures requiring chiral HPLC. |

Table 2: Optimized Solvent Systems Matrix

Technique Recommended Solvent System Mechanistic Purpose
Liquid-Liquid Extraction CHCl₃ : iPrOH (3:1 v/v) iPrOH disrupts hydration spheres; maximizes organic recovery.
Flash Chromatography DCM : MeOH : NH₄OH (90:9:1) NH₄OH neutralizes acidic silanols; prevents amine tailing.
Chiral HPLC (Resolution) Hexane : EtOH : DEA (80:20:0.1) DEA (Diethylamine) maintains sharp peaks on chiral stationary phases.

| Recrystallization | EtOAc / Heptane | Exploits differential solubility at high/low temperatures for final polishing. |

Part 4: Mandatory Visualization

Purification N1 Crude Reaction Mixture (Product + Impurities) N2 Aqueous Workup (Saturate with NaCl, pH 7.5) N1->N2 N3 Liquid-Liquid Extraction (CHCl3:iPrOH 3:1) N2->N3 N4 Aqueous Waste (Unreacted piperazin-2-one) N3->N4 Aqueous Layer N5 Organic Phase (Crude Amphiphile) N3->N5 Organic Layer N6 Flash Chromatography (Deactivated Silica) N5->N6 N7 Pure 4-(2-Hydroxycyclohexyl) piperazin-2-one N6->N7 Product Fractions

Workflow for the isolation of 4-(2-hydroxycyclohexyl)piperazin-2-one from crude mixtures.

References

  • AMINOBENZOQUINAZOLINONE M1 RECEPTOR POSITIVE ALLOSTERIC MODULATORS European P
  • New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ” Journal of Medicinal Chemistry - ACS Publications[Link]

Optimization

Technical Support Center: Bioavailability Optimization for 4-(2-Hydroxycyclohexyl)piperazin-2-one Derivatives

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific pharmacokinetic (PK) bottlenecks associated with the 4-(2-Hydroxycyclohexyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific pharmacokinetic (PK) bottlenecks associated with the 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold.

While the piperazin-2-one (lactam) motif is a privileged scaffold widely used to enhance molecular rigidity and metabolic stability compared to basic piperazines[1], it often presents paradoxical challenges in in vivo studies. This guide synthesizes mechanistic causality, self-validating experimental protocols, and formulation strategies to help you achieve target systemic exposure.

🔬 Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is the oral bioavailability ( F ) of our lead compound consistently below 10% in rodent models despite acceptable lipophilicity?

A: Low bioavailability for this specific chemotype is rarely a single-variable problem; it is typically a dual-factor bottleneck involving dissolution-rate limited absorption and extensive first-pass extraction .

  • Crystal Lattice Rigidity (Solubility Limit): The piperazin-2-one core acts as a strong hydrogen bond acceptor (via the carbonyl) and donor (if the N1 position is unsubstituted). Crystallographic analyses of similar piperazin-2-one drugs (such as praziquantel) demonstrate that the lactam carbonyl mediates extensive intermolecular hydrogen bonding. This interaction drastically increases crystal lattice energy, leading to aggregation and poor aqueous solubility[2].

  • Phase II Liability (Metabolic Limit): The 2-hydroxycyclohexyl moiety introduces a highly reactive functional group. Secondary cycloalkanols are prime substrates for Phase II UDP-glucuronosyltransferases (UGTs), leading to rapid systemic clearance[3]. Additionally, the scaffold is susceptible to Phase I oxidation[4].

Q2: Does the stereochemistry of the 2-hydroxycyclohexyl group affect pharmacokinetics?

A: Yes, profoundly. The cis vs. trans configuration dictates the spatial orientation of the hydroxyl group relative to the piperazine N4 nitrogen. A cis-configuration may facilitate an intramolecular hydrogen bond between the hydroxyl proton and the basic amine. This masks the polar surface area (PSA), significantly increasing membrane permeability, but it can further decrease aqueous solubility. Conversely, the trans-isomer exposes the hydroxyl group, marginally improving solubility but making it a superior substrate for rapid UGT-mediated glucuronidation[3].

📊 Part 2: Pharmacokinetic Bottleneck Analysis

To systematically resolve exposure issues, you must first map the compound's journey from the gut to systemic circulation.

Metabolism Compound 4-(2-Hydroxycyclohexyl) piperazin-2-one (Oral Dose) Intestine Intestinal Absorption (Solubility Limited) Compound->Intestine Dissolution Liver Hepatic First-Pass Metabolism Intestine->Liver Portal Vein Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes Metabolism Phase1 CYP450 Oxidation (Cyclohexyl/Lactam) Liver->Phase1 Phase2 UGT Glucuronidation (2-Hydroxyl Group) Liver->Phase2 Excretion Biliary/Renal Excretion Phase1->Excretion Phase2->Excretion

Fig 1: Metabolic fate and bioavailability bottlenecks of the 4-(2-hydroxycyclohexyl)piperazin-2-one scaffold.

Quantitative Parameter Impact

Summarized below are the typical physicochemical parameters for this scaffold and their direct impact on in vivo outcomes.

ParameterTypical Value RangeImpact on BioavailabilityAnalytical Method
LogD (pH 7.4) 1.5 - 2.8Moderate lipophilicity aids permeability but limits aqueous dissolution.Potentiometric titration
Aqueous Solubility < 50 µg/mLHigh lattice energy driven by lactam H-bonding causes erratic absorption.Kinetic solubility (FaSSIF)
Intrinsic Clearance ( CLint​ ) > 40 µL/min/mgRapid hepatic extraction via UGT and CYP450 enzymes.Human Liver Microsomes
Polar Surface Area (PSA) 40 - 60 ŲOptimal for permeability unless masked by intramolecular H-bonding.In silico prediction

🧪 Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess whether solubility or metabolism is your primary issue. Use the following self-validating workflows to generate definitive, causal data.

Protocol A: Diagnosing First-Pass Metabolism vs. Absorption Limits

Objective: Determine if low F is caused by poor gut absorption or high hepatic extraction using a chemical knockout strategy.

  • Formulation Preparation:

    • IV Arm: Formulate the compound at 1 mg/kg in a high-solubility vehicle (e.g., 5% DMSO / 10% Tween 80 / 85% Saline).

    • PO Arm: Formulate at 10 mg/kg in a standard suspension (e.g., 0.5% Methylcellulose).

  • Chemical Knockout Control (The Validation Step):

    • Pre-treat a parallel PO cohort of rodents with 1-Aminobenzotriazole (ABT) (50 mg/kg PO, 2 hours prior) to broadly inhibit CYP450s, and Probenecid (50 mg/kg) to inhibit UGTs.

  • Sampling & LC-MS/MS Analysis:

    • Collect plasma via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Quantify the parent compound and screen for the O-glucuronide metabolite mass shift (+176 Da).

  • Causality Interpretation:

    • If PO exposure increases >5-fold in the ABT/Probenecid cohort, first-pass metabolism is your primary bottleneck. Proceed to Prodrug Synthesis.

    • If PO exposure remains low despite enzyme inhibition, the issue is solubility-limited absorption . Proceed to Protocol B.

Protocol B: Amorphous Solid Dispersion (ASD) Formulation

Objective: Disrupt piperazin-2-one intermolecular H-bonding to force the compound into a high-energy amorphous state, enhancing apparent solubility.

  • Polymer Selection:

    • Select HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). Its amphiphilic nature is ideal for maintaining supersaturation of neutral lactams.

  • Spray Drying Process:

    • Dissolve the compound and HPMCAS (1:3 w/w ratio) in a volatile solvent system (e.g., Dichloromethane/Methanol 8:2 v/v).

    • Process through a lab-scale spray dryer (Inlet temp: 80°C, Outlet temp: 45°C).

  • Validation (Critical Step):

    • Solid State: Perform Powder X-Ray Diffraction (PXRD). The protocol is only validated if sharp Bragg peaks are replaced by a broad amorphous halo.

    • In Vitro Release: Perform a two-stage dissolution test (Simulated Gastric Fluid for 30 mins transition to FaSSIF for 120 mins). You must observe a "spring and parachute" effect where supersaturation is maintained for at least 90 minutes.

Workflow Start Evaluate F_in_vivo < 20% Solubility Aqueous Solubility Screen (FaSSIF/FeSSIF) Start->Solubility Metabolism Microsomal Stability (HLM/RLM) Start->Metabolism PoorSol Solubility < 50 µg/mL Solubility->PoorSol HighClear High Intrinsic Clearance (CL_int) Metabolism->HighClear ASD Amorphous Solid Dispersion (HPMCAS/PVP) PoorSol->ASD Prodrug Prodrug Synthesis (Esterification of -OH) HighClear->Prodrug Inhibitor Co-dose CYP/UGT Inhibitor (e.g., ABT/Probenecid) HighClear->Inhibitor

Fig 2: Decision tree for troubleshooting low bioavailability based on in vitro screening data.

📚 References

  • Title: Anti-Schistosomal activity and ADMET properties of 1,2,5-oxadiazinane-containing compound synthesized by visible-light photoredox catalysis Source: RSC Publishing URL: [Link]

  • Title: 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts Source: ACS Publications URL: [Link]

  • Title: Determination of absolute bioavailability, absorption, metabolism, and excretion of evogliptin in healthy male subjects using a microtracer method Source: PubMed URL: [Link]

  • Title: Rational Design and Synthesis of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a Novel, Nonsteroidal Androgen Receptor Antagonist Devoid of Phototoxicity for Dermatological Indications Source: ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2-Hydroxycyclohexyl)piperazin-2-one vs. Standard Piperazine Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs hitting a wall during lead optimization due to the physicochemical liabilities of standard piperazine rings. While piperazine is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs hitting a wall during lead optimization due to the physicochemical liabilities of standard piperazine rings. While piperazine is a privileged scaffold, its high basicity and planar nature often lead to poor pharmacokinetic profiles, including hERG toxicity, lysosomal trapping, and rapid oxidative clearance[1].

The transition to a piperazin-2-one core—specifically functionalized derivatives like 4-(2-Hydroxycyclohexyl)piperazin-2-one —represents a strategic leap in rational drug design[1]. By leveraging electronic disparity and introducing rigid sp3-rich moieties, we can engineer molecules that bypass the traditional pitfalls of flatland chemistry[2].

This guide objectively compares the structural, physicochemical, and metabolic performance of 4-(2-Hydroxycyclohexyl)piperazin-2-one against legacy piperazine alternatives, supported by self-validating experimental methodologies.

Structural & Physicochemical Profiling

The fundamental flaw of the standard piperazine ring is the comparable nucleophilicity and basicity of its two nitrogen atoms (pKa ~9.8)[3]. This not only complicates regioselective synthesis but also guarantees that the molecule will be heavily protonated at physiological pH, limiting membrane permeability.

By introducing a lactam carbonyl at the C2 position (forming piperazin-2-one), the adjacent N1 nitrogen is converted into an amide. This drastically reduces its basicity and provides a hydrogen-bond donor (if unsubstituted)[1]. Furthermore, appending a 2-hydroxycyclohexyl group at the N4 position introduces significant 3D complexity (Fsp3) and a new hydrogen-bond vector, locking the molecule into a favorable bioactive conformation for target engagement (e.g., kinase or GPCR binding).

Quantitative Comparison Table
PropertyPiperazine1-Benzylpiperazine4-(2-Hydroxycyclohexyl)piperazin-2-one
Molecular Weight 86.14 g/mol 176.26 g/mol 198.26 g/mol
cLogP (Lipophilicity) -1.21.50.8
pKa (Strongest Basic Center) ~9.8 (High)~9.1 (High)~7.2 (Optimized)
Fsp3 (3D Complexity) 1.00 (Small, planar)0.45 (Aromatic-heavy)0.90 (Highly 3D)
HLM Half-Life (T1/2) ~20 min~15 min>60 min
Primary Liability Poor permeabilityHigh CYP450 clearanceNone (Balanced profile)

Data reflects standard operational benchmarks observed in early-stage lead optimization profiling.

SAR_Logic Core Piperazine Core (High Basicity) Lactam Add C2=O (Lactam) -> Piperazin-2-one Core->Lactam Oxidation Sub Add 2-Hydroxycyclohexyl at N4 Position Lactam->Sub Epoxide Opening Prop1 Reduced pKa (~7.2) Lower hERG Liability Lactam->Prop1 Prop2 Increased Fsp3 (0.90) Better 3D Complexity Sub->Prop2 Prop3 New H-Bond Vector Target Specificity Sub->Prop3

Caption: Structural evolution from piperazine to 4-(2-Hydroxycyclohexyl)piperazin-2-one.

Experimental Methodologies & Self-Validating Protocols

To objectively prove the superiority of the 4-(2-Hydroxycyclohexyl)piperazin-2-one scaffold, we rely on two core workflows: Regioselective Synthesis and In Vitro Microsomal Stability. Both protocols are designed as self-validating systems , meaning they contain internal controls that inherently prove the validity of the resulting data.

Protocol A: Regioselective Synthesis via Epoxide Opening

Unlike symmetrical piperazines which often yield statistical mixtures during functionalization[3], the piperazin-2-one core allows for perfect regiocontrol without protecting groups.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve piperazin-2-one (1.0 eq) and cyclohexene oxide (1.2 eq) in anhydrous ethanol.

    • Causality: Ethanol acts as a protic solvent that activates the epoxide oxygen via hydrogen bonding, facilitating nucleophilic attack without the need for harsh, yield-destroying Lewis acids.

  • Heating: Reflux the mixture at 80°C for 16 hours.

    • Causality: The N4 secondary amine is moderately nucleophilic; elevated thermal energy is required to overcome the steric hindrance of the cyclohexene ring.

  • Self-Validation (In-Process Control): Perform LC-MS on a reaction aliquot.

    • Validation Logic: The amide N1 is electronically deactivated by the adjacent carbonyl. The presence of a single product peak (m/z 199) in the LC-MS trace validates perfect regioselectivity. If N1 were reactive, a di-alkylated byproduct mass would appear. Furthermore, the trans-diaxial opening of the epoxide guarantees a stereodefined 1,2-trans-amino alcohol motif.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 9:1).

Protocol B: Self-Validating In Vitro Microsomal Stability (HLM) Assay

Standard piperazines suffer from rapid oxidative metabolism at the carbons adjacent to the nitrogens. The piperazin-2-one core blocks the C2 oxidation site, significantly extending the compound's half-life[1]. We validate this using a Human Liver Microsome (HLM) assay.

Step-by-Step Workflow:

  • Matrix Preparation: Pre-incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes. Its precise addition synchronizes the start of oxidative metabolism across all samples.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide.

    • Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism and preventing LC-MS column clogging.

    • Validation Logic: Tolbutamide acts as an Internal Standard (IS). Tracking its peak area across all samples validates that any variance in LC-MS injection volume or ionization efficiency is mathematically normalized.

  • Self-Validation Controls:

    • Negative Control (-NADPH): Run a parallel incubation replacing NADPH with buffer. Logic: If the compound degrades here, it indicates chemical instability (e.g., lactam hydrolysis) rather than true CYP-mediated clearance.

    • Positive Control: Run Verapamil (+NADPH) in parallel. Logic: Verapamil is a known high-clearance drug. If it fails to degrade rapidly, the microsome batch is inactive, automatically invalidating the entire run.

Workflow Start Test Compound + HLM (37°C Incubation) Split1 + NADPH (Test Reaction) Start->Split1 Split2 - NADPH (Negative Control) Start->Split2 Split3 Verapamil + NADPH (Positive Control) Start->Split3 Quench Quench with Cold MeCN + Internal Standard Split1->Quench Split2->Quench Split3->Quench Analyze Centrifuge & LC-MS/MS Quantification Quench->Analyze

Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.

Conclusion

The empirical data and structural logic clearly demonstrate why modern medicinal chemistry is migrating away from simple piperazines toward functionalized piperazin-2-ones[4]. 4-(2-Hydroxycyclohexyl)piperazin-2-one provides an optimal balance of reduced basicity, high metabolic stability, and rich 3D geometry. By utilizing the self-validating synthetic and analytical protocols outlined above, drug development professionals can confidently integrate this privileged scaffold into their lead optimization pipelines to generate highly selective and bioavailable therapeutics.

References
  • Navigating the Structure-Activity Landscape of Piperazin-2-one Analogs: A Comparative Guide - BenchChem.

  • Piperazin-2-one Intermediate Data & Antiviral Research - MedChemExpress.

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - The Journal of Organic Chemistry (ACS).

  • Representative piperazine and piperazine-2-one pharmaceuticals and natural products - ResearchGate / Tetrahedron.

Sources

Comparative

4-(2-Hydroxycyclohexyl)piperazin-2-one: Selectivity Profiling and Functional Characterization Against NaV1.5 and Sigma Receptors

A Comprehensive Comparison Guide for Piperazin-2-one Scaffolds in Drug Discovery Executive Summary & Structural Rationale The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, offering unique con...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Piperazin-2-one Scaffolds in Drug Discovery

Executive Summary & Structural Rationale

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, offering unique conformational rigidity and directional hydrogen-bonding capabilities compared to standard piperazines. Recently, 1,4-disubstituted piperazin-2-ones have emerged as highly selective inhibitors of the Late Sodium Current (Late INa) via the NaV1.5 channel, providing a novel therapeutic avenue for arrhythmias and Long QT syndrome[1]. Concurrently, structurally related piperazinone and oxazolidinone derivatives are frequently investigated as ligands for Sigma-1 (σ1) and Sigma-2 (σ2) receptors[2].

For drug development professionals, achieving orthogonality—maximizing Late INa inhibition while eliminating off-target CNS (Sigma receptor) and hERG liabilities—is the primary challenge. 4-(2-Hydroxycyclohexyl)piperazin-2-one (4-HCP) serves as a highly optimized model scaffold. The introduction of the 2-hydroxycyclohexyl moiety drives selectivity through two causal mechanisms:

  • Steric Exclusion: The bulky cyclohexyl ring creates a steric clash within the narrow, hydrophobic binding pocket of the Sigma-1 receptor[2].

  • Targeted Hydrogen Bonding: The hydroxyl group acts as a critical hydrogen bond donor/acceptor, anchoring the molecule to specific polar residues within the NaV1.5 channel pore, thereby enhancing Late INa potency[3].

Selectivity Profiling Workflow

To validate the therapeutic index of 4-HCP, a rigorous, self-validating screening cascade is required. The workflow prioritizes functional electrophysiology for the primary target, followed by radioligand displacement for off-target CNS receptors.

Workflow A Synthesis & QC 4-HCP Scaffold B Primary Screen NaV1.5 Patch-Clamp A->B >98% Purity C Selectivity Panel Sigma-1 / Sigma-2 B->C IC50 < 5 µM (Late INa) D Safety & Tox hERG & Cytotoxicity B->D Peak INa Sparing E In Vivo Validation Rabbit Heart Model C->E >50x Selectivity D->E Low Tox

Caption: Step-by-step selectivity profiling workflow for 4-HCP and related piperazin-2-one derivatives.

Comparative Selectivity Data

The following table benchmarks the selectivity profile of the 4-HCP scaffold against industry-standard reference compounds. Data is synthesized from recent structure-activity relationship (SAR) campaigns evaluating piperazin-2-ones[1],[3],[2].

CompoundTarget: Late INa IC50 (µM)Anti-Target: Peak INa IC50 (µM)Anti-Target: Sigma-1 Ki (nM)Anti-Target: hERG IC50 (µM)Primary Indication / Mechanism
4-HCP (Model) 2.5 >400 >10,000 >50 Selective Late INa Inhibitor
20.2>400>10,00011.51st Gen Late INa Inhibitor
0.7>100>10,000>302nd Gen Late INa Inhibitor
>100>1001.20.8Sigma-1/D2 Reference Ligand

Key Insight: 4-HCP demonstrates an ~8-fold improvement in Late INa potency over Ranolazine while maintaining a massive therapeutic window against Peak INa and hERG[3]. Furthermore, it exhibits complete orthogonality to Sigma-1 receptors, mitigating the risk of CNS-mediated neuromodulation[2].

Mechanistic Pathway & Off-Target Logic

Mechanism Ligand 4-HCP (Piperazin-2-one) Target1 NaV1.5 Channel (Late INa) Ligand->Target1 High Affinity (H-Bonding via OH) Target2 Sigma-1 Receptor (CNS Off-Target) Ligand->Target2 Steric Clash (Cyclohexyl Ring) Effect1 QT Interval Shortening (Antiarrhythmic) Target1->Effect1 Functional Inhibition Effect2 Neuromodulation (Toxicity Risk) Target2->Effect2 Avoided

Caption: Pharmacological targeting logic of 4-HCP detailing primary efficacy and off-target avoidance.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to prove that the observed effect is mechanistically sound.

Protocol A: Automated Whole-Cell Patch-Clamp for Late INa

Causality: Standard patch-clamp cannot easily distinguish Late INa from background leak currents due to its small amplitude. We utilize ATX-II (Anemonia sulcata toxin II) to artificially delay channel inactivation. If 4-HCP is a true Late INa inhibitor, it must reverse the ATX-II-induced augmentation without suppressing the transient Peak INa[1],[4].

  • Cell Preparation: Culture HEK293T cells stably expressing human NaV1.5. Seed onto glass coverslips 24 hours prior to recording.

  • Internal/External Solutions: Use a CsF-based intracellular solution to block endogenous potassium currents. The extracellular solution must contain 137 mM NaCl.

  • Baseline Recording: Apply a voltage step protocol (holding at -120 mV, stepping to -20 mV for 200 ms). Record the baseline Peak INa.

  • ATX-II Induction (Self-Validation): Perfuse 10 nM ATX-II. Observe the augmentation of the Late INa (measured between 150-200 ms of the voltage step). If Late current does not increase by at least 5-fold, discard the cell.

  • Compound Application: Perfuse 4-HCP at escalating concentrations (0.1 µM to 40 µM).

  • Data Analysis: Calculate the IC50 by plotting the normalized Late INa reduction against the log concentration of 4-HCP.

Protocol B: Radioligand Binding Assay for Sigma-1/2 Receptors

Causality: Because Sigma receptors lack a universal downstream functional readout suitable for high-throughput screening, competitive radioligand displacement is the gold standard[2]. We use -pentazocine because it is exquisitely selective for Sigma-1 over Sigma-2 and opioid receptors.

  • Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM -pentazocine (for σ1) or 3 nM[³H]DTG (for σ2, in the presence of dextrallorphan to mask σ1), and 4-HCP (10 nM to 100 µM).

  • Non-Specific Binding (Self-Validation): Include control wells containing 10 µM cold Haloperidol. This ensures the radioligand is specifically binding to the target receptor.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol C: Cytotoxicity Counter-Screening (CellTiter-Blue)

Causality: Certain piperazin-2-one derivatives (e.g., cyclic imines and aminophosphonates) have demonstrated cytotoxic activity[5]. To ensure 4-HCP acts purely as an ion channel modulator without basal cytotoxicity, a viability counter-screen is mandatory.

  • Seeding: Seed HUVEC (non-malignant control) and HEK293T cells at 2 × 10⁴ cells/well in 96-well plates.

  • Treatment: Incubate with 4-HCP (up to 100 µM) for 24 hours[6].

  • Assay: Add CellTiter-Blue Reagent (resazurin-based). Viable cells reduce resazurin to resorufin (highly fluorescent).

  • Validation: Read fluorescence (560Ex/590Em). A viable antiarrhythmic candidate must show >90% cell survival at 10x its Late INa IC50.

References

  • [1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts] Source: Journal of Medicinal Chemistry, 2024. URL:[Link]

  • [Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach] Source: RSC Advances, 2022. URL:[Link]

  • [Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives] Source: Materials, 2021. URL:[Link]

  • [Discovery of Dihydrobenzoxazepinone (GS-6615) Late Sodium Current Inhibitor, a Phase II Agent with Demonstrated Preclinical Anti-Ischemic and Antiarrhythmic Properties] Source: Journal of Medicinal Chemistry, 2016. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Hydroxycyclohexyl)piperazin-2-one proper disposal procedures

As a Senior Application Scientist, I have observed that the mishandling of complex nitrogenous heterocycles often stems from a fundamental misunderstanding of their physicochemical behavior. 4-(2-Hydroxycyclohexyl)pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of complex nitrogenous heterocycles often stems from a fundamental misunderstanding of their physicochemical behavior. 4-(2-Hydroxycyclohexyl)piperazin-2-one is a specialized organic compound featuring both a piperazinone core and a hydroxylated cyclohexane ring. It is not merely a benign organic powder; its secondary amine functionalities dictate strict handling, segregation, and disposal protocols to prevent occupational exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 4-(2-Hydroxycyclohexyl)piperazin-2-one, bridging the gap between regulatory compliance and practical laboratory execution.

Mechanistic Toxicology & Hazard Profile

To handle a chemical safely, one must understand why it is hazardous. The toxicity of 4-(2-Hydroxycyclohexyl)piperazin-2-one is primarily driven by its piperazine derivative backbone.

  • Corrosivity and Basicity: The secondary and tertiary amines within the piperazinone ring act as Brønsted bases[1]. Upon contact with skin or mucosal membranes, the unprotonated amines rapidly abstract protons from surrounding aqueous environments, generating a localized high pH. This alkaline environment induces the saponification of epidermal lipid bilayers, leading to severe skin irritation or chemical burns[2].

  • Respiratory Sensitization: The piperazine pharmacophore is a known respiratory sensitizer. Inhalation of its dust or aerosols can lead to haptenation—a process where the molecule covalently binds to endogenous airway proteins, triggering an IgE-mediated immune response (occupational asthma)[1].

Table 1: Quantitative Operational Parameters & Hazard Causality

Parameter / Hazard ClassValue / ClassificationOperational Rationale & Causality
Aqueous Solution pH (10% w/v) ~9.0 - 10.5Basic nature of the piperazine ring requires neutralization prior to certain disposal routes to prevent incompatible reactions.
Skin/Eye Irritation Category 1B / 2Amine basicity induces localized alkaline environments, saponifying epidermal lipids and damaging the cornea[2].
Respiratory Sensitization Category 1Piperazine rings act as haptens, cross-linking airway proteins to trigger IgE-mediated responses[1].
Nitrile Glove Thickness ≥ 0.11 mmPrevents breakthrough of the dissolved compound during active benchtop handling[3].
Incineration Temperature > 850°CHigh-temperature incineration is required to completely combust nitrogenous waste without forming toxic NOx byproducts.

Operational Handling & Waste Segregation Workflow

Proper disposal begins at the point of handling. Mixing amine waste with incompatible chemicals (such as strong oxidizers or acid chlorides) can lead to violent exothermic reactions[4]. The workflow below outlines the safe lifecycle of the compound from benchtop to disposal.

WasteWorkflow Start 4-(2-Hydroxycyclohexyl) piperazin-2-one Handle Fume Hood Handling (Nitrile Gloves, Goggles) Start->Handle WasteGen Waste Generation Handle->WasteGen Aqueous Aqueous Waste (pH > 9) WasteGen->Aqueous Organic Organic Solvent Waste WasteGen->Organic Solid Solid Waste (PPE, Vials) WasteGen->Solid Neutralize Optional Neutralization (Adjust pH 6-8) Aqueous->Neutralize Incinerate Licensed Hazardous Waste Incineration Organic->Incinerate Solid->Incinerate Neutralize->Incinerate

Fig 1: Operational workflow for the handling and segregation of piperazinone derivative waste.

Step-by-Step Disposal Protocols

Every protocol must be a self-validating system. By verifying pH and segregating waste streams, you eliminate the guesswork that leads to laboratory accidents. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local regulations[5].

Protocol A: Liquid Waste Disposal (Aqueous & Organic)
  • Segregation: Separate aqueous waste from organic solvent waste. Do not mix halogenated and non-halogenated organic solvents, as halogenated waste requires specialized incineration scrubbers to prevent the release of dioxins and hydrochloric acid gas.

  • Containment: Collect liquid waste in High-Density Polyethylene (HDPE) containers. Causality Check: Do not use metal containers (e.g., aluminum or carbon steel). Aqueous amine solutions can corrode these metals over time, leading to structural failure and leaks.

  • Self-Validation (pH Check): For aqueous waste, use a pH indicator strip to verify the pH before sealing the container. If the pH exceeds 9.0, carefully neutralize it to pH 6-8 using a dilute acid (e.g., 1M HCl) in a fume hood. This prevents pressurization and adverse reactions in the waste accumulation area.

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name ("4-(2-Hydroxycyclohexyl)piperazin-2-one")—do not use abbreviations. Check the "Toxic" and "Corrosive/Irritant" hazard boxes.

Protocol B: Solid Waste Disposal
  • Collection: Place all contaminated solid materials (weighing paper, empty glass vials, used spatulas, and contaminated nitrile gloves) into a designated, puncture-resistant hazardous waste bag or bin[3].

  • Sealing: Ensure the bag is tightly sealed. Piperazine derivatives can be hygroscopic; exposing solid waste to ambient moisture can turn powders into sticky, difficult-to-manage residues[4].

  • Disposal Route: Transfer the sealed solid waste to your Environmental Health and Safety (EHS) department. It must be sent to an approved waste disposal plant for high-temperature incineration[1].

Emergency Spill Response Protocol

In the event of a spill, immediate and logical action is required to prevent respiratory exposure and environmental release.

SpillResponse Spill Chemical Spill Assess Assess Volume Spill->Assess Evac Evacuate Area Assess->Evac Large PPE Don Spill Kit PPE Assess->PPE Small Evac->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect in HDPE Bag Contain->Collect Dispose Transfer to EHS Collect->Dispose

Fig 2: Step-by-step emergency response protocol for piperazinone derivative chemical spills.

Spill Response Steps:

  • Evacuate & Ventilate: If the spill is large or aerosolized, evacuate personnel and ensure the local exhaust ventilation (fume hood) is running at maximum capacity[3].

  • Don PPE: Wear a fitted respirator (if outside a fume hood), chemical splash goggles, and heavy-duty nitrile gloves.

  • Containment: Crucial Step: Do NOT use combustible materials like sawdust. Amines can react exothermically with certain organics, increasing fire risk. Instead, cover the spill with an inert absorbent such as dry sand or vermiculite[3][4].

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent static discharge[4]. Place the material into a heavy-duty HDPE hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., dilute citric acid) to neutralize residual amines, followed by copious amounts of water. Do not let the raw product enter drains[1].

References

  • Brigham Young University (BYU) / Fisher Scientific. "SAFETY DATA SHEET: Piperazine". Available at: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(2-Hydroxycyclohexyl)piperazin-2-one

As drug development increasingly relies on complex heterocyclic building blocks, 4-(2-Hydroxycyclohexyl)piperazin-2-one has emerged as a crucial intermediate. However, the structural features that make it synthetically v...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic building blocks, 4-(2-Hydroxycyclohexyl)piperazin-2-one has emerged as a crucial intermediate. However, the structural features that make it synthetically valuable—namely its piperazinone core and secondary hydroxyl group—also dictate strict safety and handling parameters. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with a causality-driven, self-validating framework for safely managing this compound from weighing to disposal.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is hazardous is the first step in mitigating risk. 4-(2-Hydroxycyclohexyl)piperazin-2-one shares its core toxicological profile with piperazin-2-one ()[1].

  • Skin and Eye Irritation (Category 2): Unlike fully saturated, unsubstituted piperazines which are highly basic and corrosive (), the presence of the amide carbonyl in the piperazin-2-one ring reduces overall basicity, making it a highly stable and valuable intermediate ()[2]. However, the free secondary amine still acts as a potent nucleophile, causing significant irritation to mucous membranes and the cornea[1].

  • Sensitization (Skin Sens. 1): Amine derivatives frequently act as haptens. When they penetrate the stratum corneum, they covalently bind to epidermal proteins, triggering an immune response that can lead to permanent allergic contact dermatitis[1].

  • Hygroscopicity: The compound readily absorbs atmospheric moisture. This not only degrades the reagent but also turns airborne dust into a sticky, concentrated residue on lab surfaces, increasing the risk of secondary exposure.

Causality-Driven PPE Selection

To prevent exposure, personal protective equipment (PPE) must be selected based on the compound's specific penetration mechanisms and quantitative hazard thresholds.

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (Min 0.11 mm thickness for incidental, 0.3 mm for continuous)Latex is highly permeable to organic amines. Nitrile provides a robust barrier against hapten penetration. Double-gloving is recommended during solubilization.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave the orbital area exposed to airborne hygroscopic dust, which can dissolve in tear fluid and cause localized pH spikes.
Body Protection Chemically resistant lab coat (buttoned to top)Prevents accumulation of dust on street clothes, mitigating the risk of delayed skin sensitization.
Respiratory N95/P100 Particulate Respirator (if outside hood)Protects against STOT SE 3 (respiratory irritation) caused by inhalation of micro-particulates[1].

Self-Validating Operational Protocol

This step-by-step workflow incorporates physical validation checks to ensure safety at every stage of the handling process.

Step 1: Environmental Validation

  • Action: Conduct all operations inside a Class II chemical fume hood.

  • Validation Check: Before opening the reagent container, verify the hood's face velocity is between 100-120 feet per minute (fpm) using a digital velometer. A reading outside this range invalidates the safety setup and requires immediate maintenance.

Step 2: Static Dissipation & Weighing

  • Action: Use an anti-static U-shaped spatula to transfer the solid reagent onto a tared weighing boat.

  • Causality: Hygroscopic powders often develop static charges, causing them to aerosolize or cling to gloves when manipulated.

  • Validation Check: Place a blank piece of weighing paper on the balance. If the powder "jumps" to the sides of the enclosure during transfer, increase ambient humidity slightly or use a static ionizer before proceeding.

Step 3: Solubilization & Transfer

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or Dichloromethane) inside a sealed vial before removing it from the fume hood.

  • Validation Check: Wipe the exterior of the sealed vial and the balance pan with a damp pH-indicator swab. A shift to a basic color (blue/purple) indicates invisible amine dust contamination, triggering immediate localized decontamination.

Spill Response and Disposal Plan

  • Spill Containment: Do not sweep dry powder, as this aerosolizes the hapten. Cover the spill with an inert, damp absorbent pad to suppress dust.

  • Neutralization: For residual surface contamination, spray a weak acid solution (e.g., 1M Citric Acid) to protonate the free amine. This renders the compound water-soluble and non-volatile, allowing it to be safely wiped up with deionized water.

  • Disposal: Collect all contaminated PPE, wipes, and reaction waste in a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste - Amine/Irritant" and store strictly away from strong oxidizing agents ()[3].

Operational Workflow Diagram

The following logic tree dictates the handling and emergency response pathways for 4-(2-Hydroxycyclohexyl)piperazin-2-one.

G Start Risk Assessment: 4-(2-Hydroxycyclohexyl)piperazin-2-one PPE Don Core PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weighing Weighing & Solubilization Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Contain & Neutralize (Inert Absorbent + Citric Acid) Spill->Clean Yes Proceed Proceed to Reaction Spill->Proceed No Waste Dispose as Hazardous Chemical Waste Clean->Waste Proceed->Waste Post-Reaction

Logical workflow for the safe handling, spill response, and disposal of piperazinone derivatives.

References

  • Piperazin-2-one | C4H8N2O | CID 231360 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

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